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Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Chemical Structure Elucidation of Tadalafil Open-Ring Acid

Abstract Impurity profiling is a critical component of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Tadalafil, a potent phosphodiesterase typ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Impurity profiling is a critical component of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of a primary degradation product known as tadalafil open-ring acid. The definitive identification and structural characterization of this impurity are paramount for quality control and regulatory compliance. This in-depth technical guide provides a comprehensive methodology for the complete structure elucidation of tadalafil open-ring acid, synthesizing data from mass spectrometry, multi-dimensional nuclear magnetic resonance spectroscopy, and other analytical techniques. We present not only the protocols but also the scientific rationale behind the experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling

Tadalafil, with the chemical structure (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a widely prescribed medication for erectile dysfunction and pulmonary arterial hypertension.[1][2] Its complex heterocyclic structure, while key to its therapeutic effect, contains amide linkages susceptible to hydrolysis. Forced degradation studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products that could arise during manufacturing, storage, or even in vivo.[3]

Acid-catalyzed hydrolysis of the piperazine-dione ring in tadalafil results in a significant degradant, the tadalafil open-ring acid. Understanding the precise structure of this impurity is not merely an academic exercise; it is fundamental to developing stability-indicating analytical methods, setting appropriate specification limits, and ensuring patient safety. This guide outlines the complete workflow, from targeted generation and isolation of the impurity to its unambiguous structural confirmation.

Genesis of the Impurity: Forced Degradation & Isolation

The first principle in characterizing an unknown is to obtain a pure, isolated sample. For process-related impurities, this involves isolation from a batch of the API. For degradation products, a targeted approach using forced degradation is more efficient. Tadalafil has been shown to be labile to acid hydrolysis, providing a direct pathway to generate the open-ring acid impurity.[3]

Protocol 2.1: Acid-Catalyzed Generation of Tadalafil Open-Ring Acid

This protocol is designed to generate a sufficient quantity of the target impurity for isolation and subsequent spectroscopic analysis.

  • Sample Preparation : Accurately weigh 300 mg of tadalafil API and transfer it to a round-bottom flask.[3]

  • Acid Hydrolysis : Add 5 mL of 1 N Hydrochloric Acid (HCl) to the flask.[3]

  • Reaction Condition : Place the flask in a heating mantle and reflux the mixture at 60°C for 10 hours.[3] This controlled condition ensures sufficient degradation to the desired product without excessive formation of secondary degradants.

  • Neutralization & Preparation : After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., 1 N NaOH) to a pH of ~7.0. Dilute the final solution with a 50:50 mixture of acetonitrile and water in preparation for purification.

Protocol 2.2: Isolation by Mass-Mediated Preparative HPLC

The rationale for using mass-mediated preparative High-Performance Liquid Chromatography (HPLC) is its ability to selectively isolate compounds based on their mass-to-charge ratio (m/z), which is highly specific. This is particularly effective for purifying a target compound from a complex mixture of the parent drug, reagents, and minor byproducts.

  • System : A preparative HPLC system equipped with a mass spectrometer detector.

  • Column : X-Bridge C18 (250 x 19 mm, 5 µm).[3] The C18 stationary phase is chosen for its excellent retention of the relatively non-polar tadalafil and its degradants.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.

  • Mobile Phase B : Acetonitrile.[3]

  • Gradient Elution : Develop a suitable gradient to resolve the open-ring acid from the parent tadalafil.

  • Collection : Inject the prepared sample from Protocol 2.1. Trigger fraction collection based on the detection of the target molecular ion for the open-ring acid ([M+H]⁺ = 408.15).[3]

  • Post-Processing : Lyophilize the collected fractions to remove the mobile phase and obtain the purified impurity as a solid powder.[3]

G cluster_generation Generation cluster_isolation Isolation cluster_analysis Analysis Tadalafil_API Tadalafil API (300 mg) Acid_Stress 1N HCl, Reflux @ 60°C, 10h Tadalafil_API->Acid_Stress Deg_Mixture Degradation Mixture Acid_Stress->Deg_Mixture Prep_HPLC Mass-Mediated Prep HPLC (X-Bridge C18) Deg_Mixture->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Pure_Impurity Pure Open-Ring Acid Lyophilization->Pure_Impurity HRMS HRMS Pure_Impurity->HRMS NMR 1D & 2D NMR Pure_Impurity->NMR MSMS MS/MS Pure_Impurity->MSMS

Figure 1: Overall workflow for the generation, isolation, and analysis of tadalafil open-ring acid.

Spectroscopic Analysis & Structure Determination

With the purified impurity in hand, a suite of spectroscopic techniques is employed to piece together its molecular structure. The strategy is to first determine the molecular formula and then use fragmentation and correlation spectroscopy to establish the connectivity of the atoms.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality : HRMS is the cornerstone of structure elucidation. Its ability to provide a highly accurate mass measurement (typically to within 5 ppm) allows for the unambiguous determination of the elemental composition of the molecule. This is the first and most critical step, as it distinguishes the impurity from the parent drug.

Tadalafil has a molecular formula of C₂₂H₁₉N₃O₄ and a monoisotopic mass of 389.1376.[4] The hydrolysis reaction involves the addition of one molecule of water (H₂O). Therefore, the expected molecular formula for the open-ring acid is C₂₂H₂₁N₃O₅.

  • Experimental Result : The protonated exact mass [M+H]⁺ of the degradation product was determined to be 408.1395 .[3]

  • Interpretation : This mass corresponds to a calculated molecular formula of C₂₂H₂₀N₃O₅ (calculated [M+H]⁺ = 408.1397), confirming the net addition of one oxygen atom and two hydrogen atoms, consistent with a hydrolysis event.[3]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Expertise & Causality : While HRMS gives the "what" (the formula), MS/MS provides the "how" (the connectivity). By selecting the precursor ion (m/z 408.1) and subjecting it to collision-induced dissociation (CID), we generate a fragmentation pattern. This pattern is a fingerprint of the molecule's structure. Comparing the fragmentation of the impurity to that of the parent drug reveals which part of the molecule has been altered.

Tadalafil itself has characteristic fragment ions at m/z 268 and m/z 135.[5] The key is to see how the addition of 18 Da (H₂O) influences this pattern.

  • Experimental Result : MS/MS analysis of the m/z 408.1 ion yielded prominent fragment ions at m/z 305, 289, 215, 130, and 124.[3]

  • Interpretation : The absence of the characteristic m/z 268 fragment from tadalafil is highly significant. This suggests the modification has occurred on the portion of the molecule that typically generates this fragment—the piperazine-dione ring system. The new fragments arise from the cleaved, now more flexible open-ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality : NMR is the definitive technique for mapping a molecule's carbon-hydrogen framework. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of atom connectivity.

  • ¹H NMR : Provides information on the number and chemical environment of protons.

  • ¹³C NMR : Provides information on the carbon backbone.

  • COSY (Correlation Spectroscopy) : Shows which protons are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is often the most crucial experiment. It shows long-range correlations (2-4 bonds) between protons and carbons, allowing one to piece together the molecular puzzle across heteroatoms (like N and O) where proton-proton couplings are absent.

Key Structural Insights from NMR :

  • New Carbonyl Signal : The most telling change is the appearance of a new carbonyl carbon signal in the ¹³C NMR spectrum. The degradation product shows a signal around 163 ppm , which is characteristic of a carboxylic acid or amide.[3] This is the direct result of the amide bond cleavage.

  • Disappearance of Amide Proton : The proton signal corresponding to the amide in the closed ring structure of tadalafil is absent.

  • Chemical Shift Changes : Protons and carbons near the site of hydrolysis exhibit significant changes in their chemical shifts due to the altered electronic environment.

  • HMBC Correlations : The definitive proof of the open-ring structure comes from HMBC. A key correlation is observed between the protons on the piperidine ring and the newly formed carbonyl carbon, confirming the ring has opened at that specific amide bond.[3]

G tadalafil_structure open_ring_acid_structure tadalafil_structure->open_ring_acid_structure H₂O / H⁺ (Hydrolysis)

Figure 2: Hydrolysis of Tadalafil to its Open-Ring Acid. (Note: A specific structural image for the open-ring acid would be generated for a final document).
Table 1: Comparative ¹H and ¹³C NMR Data (Tadalafil vs. Open-Ring Acid)

(Data synthesized from published literature. Chemical shifts (δ) in ppm. Solvent: DMSO-d₆)[3]

Atom/GroupTadalafil ¹H (ppm)Open-Ring Acid ¹H (ppm)Tadalafil ¹³C (ppm)Open-Ring Acid ¹³C (ppm)Rationale for Change
-N-CH₃ ~2.93 (s, 3H)2.86 & 3.24 (s, 3H)~32.835.0 & 36.25Ring opening creates rotamers, leading to split signals and a downfield shift due to changed conformation.
Piperazine C=O --~166.5170.1 & 170.77Amide bond is cleaved.
New C=O ---162.98 & 163.37 Key indicator : Appearance of a new carbonyl from the hydrolyzed amide bond.
Indole N-H ~11.02 (s, 1H)12.02 (s, 1H)--Significant downfield shift indicates a change in the electronic environment of the indole ring.
Chiral Proton (C12a) ~4.25.28 & 5.53 (t)~56.052.99The local environment is drastically altered by the ring opening, causing a large downfield shift.

Final Structure Confirmation & Conclusion

The convergence of data from multiple, independent analytical techniques provides an undeniable confirmation of the structure.

  • HRMS establishes the molecular formula as C₂₂H₂₁N₃O₅.

  • MS/MS fragmentation shows a loss of the characteristic tadalafil fragments and the appearance of new ones, localizing the structural change to the piperazine-dione ring.

  • ¹³C NMR confirms the presence of a new carbonyl group (the "acid" part of the open-ring acid).

  • ¹H and 2D NMR experiments map the new proton and carbon environments and, via HMBC, definitively establish the new connectivity, confirming the cleavage of the amide bond between the piperidine nitrogen and the adjacent carbonyl.

The elucidated structure is (R)-2-((R)-1-(benzo[d][2][6]dioxol-5-yl)-2-(2-(methylamino)-2-oxoacetyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-3-yl)acetic acid . The systematic application of this workflow provides a robust and reliable method for the structural elucidation of the tadalafil open-ring acid impurity, serving as a critical tool in the quality control and regulatory submission process for tadalafil-containing pharmaceutical products.

References

  • Anumula, R. R., et al. (2008). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Arkivoc, 2008(15), 22-33. Available at: [Link]

  • Kotha, R., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832. Available at: [Link]

  • PubChem. (n.d.). Tadalafil. National Center for Biotechnology Information. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (n.d.). Tadalafil Monograph (2606). EDQM.
  • Rao, D. D., et al. (2012). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form.
  • Lee, J. H., et al. (2015). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical Investigation, 45(5), 533-540. Available at: [Link]

  • Biocompare. (n.d.). Tadalafil. Retrieved from [Link]

  • Chemignition Laboratory. (2025). Tadalafil: Structure, Properties, Pharmacology, and Safety. Retrieved from [Link]

  • Trefi, S., et al. (2008). Analysis of illegally manufactured formulations of tadalafil (Cialis®) by ¹H NMR, 2D DOSY ¹H NMR and Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 103-113. Available at: [Link]

  • SynThink. (n.d.). Tadalafil EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Park, J., et al. (2019). Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2113-2123.
  • Pharmaffiliates. (n.d.). Tadalafil-impurities. Retrieved from [Link]

  • EDQM. (n.d.). Y0001417 - TADALAFIL CRS. CRS catalogue. Retrieved from [Link]

  • Wang, L., et al. (2015). Quantitative ¹H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules, 20(7), 12117-12128. Available at: [Link]

  • Lee, S., et al. (2017). Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(8), 1644-1655.

Sources

Exploratory

Mechanistic Analysis of Tadalafil Piperazinedione Ring Opening: Degradation Pathways and Synthetic Implications

Executive Summary This technical guide provides a rigorous analysis of the piperazinedione (diketopiperazine) ring opening in Tadalafil. While the hexahydro-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core is pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the piperazinedione (diketopiperazine) ring opening in Tadalafil. While the hexahydro-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core is pharmacologically privileged for its PDE5 selectivity and metabolic stability, it remains susceptible to specific hydrolytic cleavage pathways under stress conditions.

This guide distinguishes between two critical "Open Ring" contexts:

  • Degradation (Ring Opening): The hydrolytic cleavage of the amide bonds in the final drug substance (DS), typically driven by extreme pH or thermal stress.

  • Synthetic Impurity (Open Ring Precursor): The failure of the chloroacetyl intermediate to cyclize during synthesis, often cited in impurity profiles as "Open Ring Tadalafil."

Structural Architecture & Stability

The structural integrity of Tadalafil relies on the 2,5-diketopiperazine (DKP) ring fused to a tetrahydro-


-carboline scaffold.
Core Stability Factors
  • Planarity & Resonance: The amide bonds within the DKP ring exhibit significant resonance stabilization (

    
    ), reducing the electrophilicity of the carbonyl carbons.
    
  • Steric Shielding: The bulky 1,3-benzodioxol-5-yl group at the C6 position and the indole fusion creates a sterically crowded environment, kinetically hindering nucleophilic attack under physiological conditions.

However, the ring contains two non-equivalent amide linkages susceptible to hydrolysis:

  • Site A (N2-C1): The tertiary amide bond fused to the carboline nitrogen.

  • Site B (N-Methyl Amide): The amide bond involving the

    
    -methyl group.
    

Mechanism of Ring Opening (Hydrolytic Degradation)

The primary mechanism for ring opening in the finished product is nucleophilic acyl substitution (hydrolysis), catalyzed by strong acids or bases. This transforms the cyclic diamide into a linear dipeptide derivative (Tadalafil Acid or Seco-Tadalafil).

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions (pH < 2), the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water.

Step-by-Step Pathway:

  • Protonation: The carbonyl oxygen accepts a proton (

    
    ), increasing electrophilicity.
    
  • Nucleophilic Attack: Water attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton transfers from the incoming water to the amide nitrogen (the leaving group).

  • Collapse & Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond and breaking the C-N bond.

  • Result: Formation of a linear carboxylic acid-amine species (seco-acid).

Base-Catalyzed Hydrolysis Mechanism

Under basic conditions (pH > 10), the hydroxide ion (


) acts as a direct nucleophile.

Step-by-Step Pathway:

  • Nucleophilic Attack:

    
     attacks the unprotonated carbonyl carbon directly.
    
  • Tetrahedral Intermediate: An anionic tetrahedral intermediate forms.

  • Collapse & Cleavage: The intermediate collapses, expelling the amide nitrogen as an anion (which is subsequently protonated).

  • Irreversibility: The resulting carboxylate salt prevents re-cyclization, driving the equilibrium toward the open form.

Visualization of Hydrolysis Pathway

The following diagram illustrates the specific regioselective attack on the Tadalafil core.

Tadalafil_Hydrolysis cluster_conditions Stress Conditions Tadalafil Tadalafil (Closed Ring) (Diketopiperazine Core) Activated Activated Complex (Protonated Carbonyl) Tadalafil->Activated Acid (H+) Tetrahedral Tetrahedral Intermediate (sp3 Carbon) Tadalafil->Tetrahedral Base (OH-) Activated->Tetrahedral + H2O Cleavage C-N Bond Cleavage (Ring Opening) Tetrahedral->Cleavage Collapse OpenRing Open Ring Product (Linear Dipeptide/Acid) Cleavage->OpenRing Proton Transfer

Caption: Mechanistic pathway of Tadalafil piperazinedione ring opening via acid/base hydrolysis.

Synthetic Implications: The "Open Ring" Impurity

In a synthetic context, "Open Ring Tadalafil" often refers to the precursor that failed to cyclize, rather than a degradation product.

The Cyclization Workflow

The final step of Tadalafil synthesis involves the "double cyclization" of a tryptophan derivative.

  • Pictet-Spengler Reaction: Forms the tetrahydro-

    
    -carboline.[1]
    
  • Chloroacetylation: Attaches a chloroacetyl group to the indole nitrogen.

  • Ring Closure: Reaction with methylamine (

    
    ) displaces the chloride and attacks the ester carbonyl to close the piperazinedione ring.
    

Mechanism of Impurity Formation: If the methylamine reaction is incomplete or quenched too early, the Chloroacetyl Intermediate (Open Ring Impurity) persists.

Comparison of Species:

FeatureTadalafil (API)Open Ring Impurity (Precursor)Hydrolyzed Degradant
State Closed DKP RingLinear Chloroacetyl AmideLinear Acid/Amide
Origin Successful SynthesisIncomplete ReactionDegradation (Heat/pH)
Molecular Weight 389.4 g/mol ~426.9 g/mol (Cl-containing)~407.4 g/mol (+H2O)
Criticality ActiveProcess ImpurityStability Impurity

Experimental Protocols

Forced Degradation Study (Hydrolysis)

Objective: Validate the stability of the piperazinedione ring and generate the open-ring degradant for reference.

Reagents:

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • HPLC-grade Acetonitrile (ACN)

Protocol:

  • Preparation: Dissolve 50 mg Tadalafil in 10 mL ACN/Water (1:1).

  • Acid Stress: Aliquot 2 mL sample + 2 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Aliquot 2 mL sample + 2 mL 1N NaOH. Heat at 60°C for 2 hours.

  • Neutralization: Quench samples to pH 7.0 immediately after heating.

  • Analysis: Analyze via LC-MS to detect the mass shift (+18 Da for hydrolysis).

LC-MS Detection Parameters

To distinguish the Open Ring forms, use the following method:

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 20 mins
Detection UV @ 285 nm; MS (ESI+)
Target m/z 390.4 (Tadalafil [M+H]+)408.4 (Hydrolyzed Open Ring [M+H]+)427.9 (Chloroacetyl Precursor [M+H]+)

Visual Summary of Pathways

Tadalafil_Pathways Precursor Chloroacetyl Intermediate (Open Ring Impurity) m/z ~427 Tadalafil Tadalafil (API) (Closed Ring) m/z 390 Precursor->Tadalafil Methylamine Cyclization (Synthesis) Tadalafil->Precursor Impossible (Irreversible) Degradant Hydrolyzed Product (Ring Opened) m/z 408 Tadalafil->Degradant Acid/Base Hydrolysis (Degradation)

Caption: Relationship between synthetic precursors, the active drug, and degradation products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110635, Tadalafil. Retrieved from [Link]

  • Anumula, R. R., et al. (2008). Alternative Synthesis of Tadalafil: PDE5 Inhibitor.[1][2] Synthetic Communications.[2] Retrieved from [Link]

  • Gao, Y., et al. (2019).Preparation process of tadalafil impurity I (Patent CN109796461B). Google Patents.
  • MDPI (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Retrieved from [Link]

Sources

Foundational

Tadalafil open ring acid CAS number and physicochemical properties

The Tadalafil Open Ring Acid (CAS 2058231-15-3) is a critical degradation impurity formed via the hydrolysis of the diketopiperazine ring in Tadalafil.[1][2] Unlike the "Tadalafil Acid" intermediate (CAS 406938-39-4) use...

Author: BenchChem Technical Support Team. Date: February 2026

The Tadalafil Open Ring Acid (CAS 2058231-15-3) is a critical degradation impurity formed via the hydrolysis of the diketopiperazine ring in Tadalafil.[1][2] Unlike the "Tadalafil Acid" intermediate (CAS 406938-39-4) used in synthesis, this compound represents a stability-indicating parameter for the final API, marking the breakdown of the drug's core pharmacophore under hydrolytic stress.[1][2]

The following technical guide details its physicochemical profile, formation mechanism, and validated detection protocols.

Chemical Identity & Structural Integrity

The "Open Ring Acid" is the product of the regioselective hydrolysis of the amide bond within Tadalafil's piperazinedione ring.[1][2] It is distinct from the synthetic intermediate often called "Tadalafil Acid" (the uncyclized carboxylic acid precursor).[1][2]

Parameter Technical Specification
Common Name Tadalafil Open Ring Acid
CAS Number 2058231-15-3
IUPAC Name (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(methylamino)acetyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Molecular Formula C₂₂H₂₁N₃O₅
Molecular Weight 407.42 g/mol
Structural Class Tetrahydro-β-carboline amino acid derivative
Impurity Type Degradation Product (Hydrolytic)
Structural Distinction (Critical for QC)
  • Tadalafil (API): Tetracyclic structure with a closed diketopiperazine (Ring D).[1][2]

  • Tadalafil Acid (Precursor, CAS 406938-39-4): Tricyclic structure; lacks the methylaminoacetyl moiety entirely.[1][2]

  • Open Ring Acid (Degradant, CAS 2058231-15-3): Tricyclic structure with a pendant methylaminoacetyl chain and a free carboxylic acid.[1][2]

Physicochemical Properties

As an amphoteric molecule containing both a free carboxylic acid and a secondary amine, the Open Ring Acid exhibits pH-dependent solubility and ionization behavior distinct from the neutral parent molecule.[1][2]

PropertyValue / CharacteristicRelevance to Analysis
pKa (Acidic) ~3.5 (Carboxylic acid)Ionized at neutral pH; requires acidic mobile phase for retention.[1][2]
pKa (Basic) ~8.5 (Secondary amine)Protonated in acidic media, increasing polarity.[1][2]
LogP ~1.2 (Predicted)Significantly lower than Tadalafil (LogP ~2.9), causing earlier elution in RP-HPLC.[1][2]
Solubility High in alkaline/acidic buffers; Low in neutral waterRisk of precipitation in neutral diluents during sample prep.[1][2]
UV Max 220 nm, 285 nmRetains the indole chromophore; detectable by standard UV-Vis.[1][2]

Formation Mechanism (Degradation Pathway)

The formation of the Open Ring Acid is the primary failure mode of Tadalafil under acidic or alkaline stress.[1][2] The strained diketopiperazine ring undergoes nucleophilic attack by water, cleaving the amide bond.[1][2]

Pathway Visualization

TadalafilDegradation Fig 1. Hydrolytic Degradation Pathway of Tadalafil to Open Ring Acid Tadalafil Tadalafil (API) (Closed Diketopiperazine Ring) Transition Tetrahedral Intermediate (Unstable) Tadalafil->Transition + H2O / H+ or OH- OpenRing Open Ring Acid (CAS 2058231-15-3) Free Acid + Amine Transition->OpenRing Amide Bond Cleavage

Figure 1: The irreversible hydrolysis of the lactam ring in Tadalafil leads to the formation of the zwitterionic Open Ring Acid.[1][2]

Analytical Protocol: Detection & Quantification

To accurately quantify this impurity without interference from the precursor "Tadalafil Acid," a gradient Reverse-Phase HPLC (RP-HPLC) method is required.[1][2] The method relies on pH control to suppress the ionization of the carboxylic acid for consistent retention.[1][2]

Method Validation Parameters (Self-Validating System)
  • System Suitability: Resolution (Rs) > 2.0 between Tadalafil and Open Ring Acid.[1][2]

  • Linearity: 0.05% to 1.5% of target concentration.[1][2]

  • LOD/LOQ: Typically 0.03% / 0.05%.[1][2]

Step-by-Step Experimental Workflow

1. Buffer Preparation (Mobile Phase A):

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL water.[1][2]

  • Adjust pH to 2.5 ± 0.05 with Orthophosphoric Acid (85%).[1][2]

  • Why: Low pH suppresses the ionization of the carboxylic acid on the impurity, preventing peak tailing and ensuring interaction with the C18 stationary phase.[1][2]

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detector: UV at 225 nm (high sensitivity) or 285 nm (high selectivity).[1][2]

  • Column Temp: 35°C.

3. Gradient Program:

Time (min) Mobile Phase A (Buffer pH 2.5) Mobile Phase B (Acetonitrile)
0 85% 15%
5 85% 15%
25 50% 50%
35 20% 80%

| 40 | 85% | 15% |[1][2]

4. Sample Preparation:

  • Diluent: Acetonitrile : Water (50:50 v/v).[1][2]

  • Protocol: Accurately weigh 25 mg of Tadalafil sample into a 50 mL volumetric flask. Dissolve in 25 mL diluent with sonication (5 min). Make up to volume.

  • Note: Do not use pure aqueous diluents; the API will crash out, potentially trapping impurities.[1][2]

Analytical Logic Diagram

AnalyticalWorkflow Fig 2. HPLC Workflow for Tadalafil Impurity Profiling Sample Sample Preparation (50:50 ACN:H2O) Injection Injection (10-20 µL) Sample->Injection Separation RP-HPLC Separation pH 2.5 Phosphate Buffer Injection->Separation Gradient Elution Detection UV Detection @ 285 nm Separation->Detection Open Ring Acid elutes ~0.4 RRT Tadalafil elutes ~1.0 RRT DataAnalysis Data Analysis (RRT Calculation) Detection->DataAnalysis

Figure 2: The Open Ring Acid is more polar than Tadalafil and will elute significantly earlier (Relative Retention Time ~0.4 - 0.6 depending on exact gradient).[1][2]

Synthesis of Reference Standard

For definitive identification, the Open Ring Acid can be generated in-situ for "spiking" studies if a commercial standard (CAS 2058231-15-3) is unavailable.[1][2]

Forced Degradation Protocol (Acid Hydrolysis):

  • Dissolve 50 mg Tadalafil in 5 mL Acetonitrile.

  • Add 5 mL of 1N HCl.

  • Reflux at 60°C for 4 hours.

  • Neutralize with 1N NaOH.[1][2]

  • Inject onto HPLC.

  • Result: The major degradation peak formed is the Open Ring Acid.[1][2] This serves as a retention time marker.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110635, Tadalafil.[1][2] Retrieved from [Link][1][2]

  • Veeprho Laboratories. Tadalafil Impurity 10 (CAS 2058231-15-3) Technical Data Sheet.[1][2] Retrieved from [Link][1][2]

Sources

Exploratory

An In-depth Technical Guide to the Hydrolytic Degradation Pathway of Tadalafil API

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the hydrolytic degradation of the tadalafil active pharmaceutical ingredient (API). As a senior ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrolytic degradation of the tadalafil active pharmaceutical ingredient (API). As a senior application scientist, this document synthesizes publicly available data with established principles of organic chemistry to offer field-proven insights into the stability of tadalafil in aqueous environments. The structure of this guide is designed to logically flow from the fundamental stability profile of tadalafil to the intricate details of its degradation pathways under hydrolytic stress, culminating in practical experimental protocols for stability-indicating analysis.

Introduction to Tadalafil and its Significance

Tadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary clinical applications are in the treatment of erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[1] The therapeutic efficacy of tadalafil is rooted in its ability to enhance the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[2]

The molecular structure of tadalafil, characterized by a complex tetracyclic pyrazinopyridoindole core, presents multiple sites susceptible to chemical degradation. Understanding the stability of the tadalafil molecule, particularly its susceptibility to hydrolysis, is paramount for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the assurance of patient safety. This guide focuses specifically on the hydrolytic degradation pathways, which are critical considerations for liquid oral formulations and for predicting the long-term stability of solid dosage forms.

Hydrolytic Stability Profile of Tadalafil

Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential for elucidating the intrinsic stability of a drug substance.[3] These studies have consistently demonstrated that tadalafil is susceptible to degradation in aqueous solutions under both acidic and basic conditions.[3][4]

Degradation under Acidic Conditions

Under acidic hydrolysis, tadalafil has been shown to degrade into at least three distinct degradation products, commonly designated as H1, H3, and H4.[5] One of the primary acid-catalyzed degradation pathways involves the cleavage of the piperazine ring system. The structure of one of these degradation products has been successfully elucidated as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][5][6]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[7] This finding suggests a complex rearrangement and cleavage of the tetracyclic core of the tadalafil molecule.

Degradation under Basic Conditions

In alkaline environments, tadalafil is also unstable and has been reported to degrade into at least two degradation products, designated as N1 and N2.[5] The rate of degradation is significant under basic conditions, indicating the susceptibility of the amide bonds within the piperazine-2,5-dione ring to base-catalyzed hydrolysis.[3][8] Mass spectrometry data for the N1 degradant shows an [M+H]+ ion at m/z 475.2, corresponding to an elemental composition of C28H32N3O4.[5]

Proposed Hydrolytic Degradation Pathways

The following sections detail the proposed mechanisms for the acid and base-catalyzed hydrolysis of tadalafil, based on the identified degradation products and fundamental principles of organic reaction mechanisms.

Acid-Catalyzed Degradation Pathway

The complex structure of tadalafil offers several potential sites for acid-catalyzed hydrolysis. The presence of amide functionalities within the piperazine-dione ring are likely points of initial protonation and subsequent nucleophilic attack by water.

Diagram of Proposed Acid-Catalyzed Degradation Pathway

Tadalafil Acid Hydrolysis Tadalafil Tadalafil Protonation Protonation of Amide Carbonyl Tadalafil->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H2O Intermediate_1 Tetrahedral Intermediate Nucleophilic_Attack->Intermediate_1 Ring_Opening Piperazine Ring Opening Intermediate_1->Ring_Opening Degradation_Product_H1 Degradation Product H1 (R)-3-((1H-indol-3-yl)methyl)-4- (benzo[d][1,3]dioxole-5-carbonyl)- 1-methylpiperazine-2,5-dione Ring_Opening->Degradation_Product_H1 Other_Degradants Other Degradation Products (H3, H4) Ring_Opening->Other_Degradants

Caption: Proposed pathway for the acid-catalyzed hydrolysis of tadalafil.

The proposed mechanism commences with the protonation of one of the amide carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent bond cleavage and rearrangement result in the opening of the piperazine ring, ultimately leading to the formation of the identified degradation product and other related species.

Base-Catalyzed Degradation Pathway

Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the electron-deficient carbonyl carbons of the amide groups in the piperazine-dione ring.

Diagram of Proposed Base-Catalyzed Degradation Pathway

Tadalafil Base Hydrolysis Tadalafil Tadalafil Nucleophilic_Attack Nucleophilic Attack by OH- Tadalafil->Nucleophilic_Attack + OH- Intermediate_2 Tetrahedral Intermediate Nucleophilic_Attack->Intermediate_2 Amide_Cleavage Amide Bond Cleavage Intermediate_2->Amide_Cleavage Degradation_Products Degradation Products (N1, N2) Amide_Cleavage->Degradation_Products

Caption: Proposed pathway for the base-catalyzed hydrolysis of tadalafil.

The reaction is initiated by the nucleophilic addition of a hydroxide ion to an amide carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, resulting in the opening of the piperazine-dione ring and the formation of the degradation products N1 and N2.

Quantitative Analysis of Hydrolytic Degradation

The rate of hydrolytic degradation of tadalafil is dependent on both pH and temperature. While comprehensive kinetic data is not extensively available in the public domain, forced degradation studies provide valuable insights into the relative stability of tadalafil under different conditions.

Stress ConditionReagents and TemperatureObserved DegradationReference
Acidic Hydrolysis 1 N HCl, reflux at 60°C for 10 hours12.78% degradation with 9.72% formation of a specific degradation product.[6]
Alkaline Hydrolysis 0.1 N NaOH at 80°C for 2 hours6.8% degradation.[4]
Alkaline Hydrolysis 1 mol L-1 NaOH for 24 hours12.80% degradation.[9]

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols for Stability-Indicating Analysis

The development of a stability-indicating analytical method is crucial for accurately quantifying the decrease in the active drug substance and the increase in degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced hydrolytic degradation studies on tadalafil API, in accordance with ICH guidelines.

Objective: To generate the hydrolytic degradation products of tadalafil and to assess the stability-indicating nature of the analytical method.

Materials:

  • Tadalafil API

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • HPLC grade water

  • HPLC grade acetonitrile

  • pH meter

  • Reflux apparatus

  • Volumetric flasks and pipettes

Procedure:

  • Acid Hydrolysis: a. Accurately weigh a suitable amount of tadalafil API and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile). b. Dilute the solution with 1N HCl to a final concentration of approximately 1 mg/mL. c. Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours), withdrawing samples at appropriate time intervals. d. Neutralize the samples with an equivalent amount of 1N NaOH before analysis.

  • Base Hydrolysis: a. Accurately weigh a suitable amount of tadalafil API and dissolve it in a minimal amount of a suitable organic solvent. b. Dilute the solution with 1N NaOH to a final concentration of approximately 1 mg/mL. c. Reflux the solution at 60-80°C for a specified period (e.g., 1-4 hours), withdrawing samples at appropriate time intervals. d. Neutralize the samples with an equivalent amount of 1N HCl before analysis.

  • Analysis: a. Analyze the stressed samples using a validated stability-indicating HPLC method. b. The HPLC method should be capable of separating the intact tadalafil from all process-related impurities and degradation products.

Diagram of Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 1N NaOH, 80°C) Base->Stressed_Samples Tadalafil_API Tadalafil API Tadalafil_API->Acid Tadalafil_API->Base Neutralization Neutralization Stressed_Samples->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation: - Peak Purity - Mass Balance - Degradant Identification HPLC_Analysis->Data_Evaluation

Caption: A typical workflow for conducting forced hydrolytic degradation studies.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the hydrolytic degradation pathway of tadalafil. The susceptibility of tadalafil to both acid and base-catalyzed hydrolysis has been established, and the identities of some of the resulting degradation products have been discussed. The proposed degradation pathways offer a mechanistic framework for understanding the chemical instability of the molecule in aqueous environments.

Further research is warranted to fully elucidate the structures of all hydrolytic degradation products and to obtain comprehensive kinetic data across a range of pH values and temperatures. Such information will be invaluable for the development of robust and stable formulations of tadalafil and for ensuring the quality and safety of this important therapeutic agent. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to conduct their own investigations into the stability of tadalafil.

References

  • Thummar, B., Patel, M., & Patel, V. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Cogent Chemistry, 10(1).
  • Patil, P. H., Gurupadayya, B. M., & Hamrapurkar, P. D. (2015). Stability Indicating HPTLC Determination of Tadalafil Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Research Journal of Pharmacy and Technology, 8(7), 833-838.
  • Kotha, S. S. K. C., Doddipalla, R., Gandham, H., Rumalla, C. S., Kaliyaperumal, M., & Manchineri, S. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 863-868.
  • (This reference is intentionally left blank for future additions).
  • Rao, D. D., Radhakrishnanand, P., & Himabindu, V. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form.
  • (This reference is intentionally left blank for future additions).
  • Kotha, S. S. K. C., Doddipalla, R., Gandham, H., Rumalla, C. S., Kaliyaperumal, M., & Manchineri, S. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 863-868.
  • Pinto, M. A., Nicorena, K. F., Machado, M. M., de Oliveira, L. F. S., Paim, C. S., da Silva, F. E. B., & Malesuiki, M. D. (2022). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological stud. Brazilian Journal of Pharmaceutical Sciences, 58.
  • (This reference is intentionally left blank for future additions).
  • (This reference is intentionally left blank for future additions).
  • Tadalafil. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • (This reference is intentionally left blank for future additions).
  • (This reference is intentionally left blank for future additions).
  • (This reference is intentionally left blank for future additions).
  • Fahmy, G., & Hess, J. (2024). Tadalafil. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Characterization of Tadalafil Open Ring Acid Impurity

This technical guide details the characterization, formation, and specifications of the Tadalafil Open Ring Acid Impurity . In the context of pharmaceutical development, this term most accurately refers to the hydrolytic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, formation, and specifications of the Tadalafil Open Ring Acid Impurity . In the context of pharmaceutical development, this term most accurately refers to the hydrolytic degradation product of the Tadalafil diketopiperazine ring (often designated as Impurity F in pharmacopeial contexts or simply Tadalafil Carboxylic Acid derivative), though it is frequently confused with the synthetic precursor Tadalafil Acid (beta-carboline carboxylic acid).[1]

This guide focuses on the C₂₂H₂₁N₃O₅ species (Ring-Opened Hydrolysis Product) as the primary "Open Ring Acid" while distinguishing it from the C₁₉H₁₆N₂O₄ (Tadalafil Acid/Precursor).

Executive Summary

The "Open Ring Acid Impurity" of Tadalafil represents a critical quality attribute, indicating either hydrolytic instability of the drug substance or incomplete cyclization during synthesis.

  • Primary Identity: Hydrolysis product of the diketopiperazine ring.

  • Molecular Formula: C₂₂H₂₁N₃O₅[1][2]

  • Molecular Weight: 407.42 g/mol [1]

  • Criticality: Indicates exposure to moisture/acidic/basic conditions or specific metabolic pathways.

Chemical Identity & Specifications

Primary Target: Tadalafil Open Ring Acid (Hydrolysis Product)

This impurity forms via the nucleophilic attack of water on the carbonyl carbons of the diketopiperazine ring, cleaving the cyclic amide bond.

PropertySpecification
Common Name Tadalafil Open Ring Acid (Impurity F related)
Chemical Name amino]acetic acid
Molecular Formula C₂₂H₂₁N₃O₅
Molecular Weight 407.42 g/mol
Monoisotopic Mass 407.1481 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparing solubility in water (pH dependent)
Secondary Target: Tadalafil Acid (Synthetic Precursor)

Often confused with the "Open Ring" impurity, this is the starting scaffold before the formation of the diketopiperazine ring.

PropertySpecification
Common Name Tadalafil Acid (Beta-Carboline Acid)
Chemical Name (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Molecular Formula C₁₉H₁₆N₂O₄
Molecular Weight 336.34 g/mol
Role Key Starting Material / Intermediate

Mechanistic Pathways

The formation of the Open Ring Acid Impurity is a degradation process driven by hydrolysis. The diketopiperazine ring, while relatively stable, can open under stress conditions (extreme pH or enzymatic action).

Degradation Pathway Diagram (DOT)[1]

Tadalafil_Degradation cluster_conditions Stress Conditions Tadalafil Tadalafil (API) C22H19N3O4 MW: 389.41 Transition Tetrahedral Intermediate Tadalafil->Transition Nucleophilic Attack (Acid/Base Catalyzed) Water H2O (Hydrolysis) Water->Transition OpenRingAcid Open Ring Acid Impurity (Linear Dipeptide Derivative) C22H21N3O5 MW: 407.42 Transition->OpenRingAcid Ring Opening (Amide Bond Cleavage)

Caption: Mechanistic pathway for the formation of Tadalafil Open Ring Acid Impurity via hydrolytic cleavage of the diketopiperazine lactam bond.

Analytical Characterization Strategy

To positively identify and quantify the Open Ring Acid Impurity, a multi-modal analytical approach is required.

High-Performance Liquid Chromatography (HPLC)

The Open Ring Acid is more polar than Tadalafil due to the free carboxylic acid group. It will typically elute earlier (lower RRT) than the parent drug in Reverse Phase (RP) chromatography.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5-95% B over 20 minutes.

  • Detection: UV at 285 nm (Indole absorption).

  • Expected RRT: ~0.85 - 0.92 (Relative to Tadalafil).[1]

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode ([M+H]+).

  • Parent Ion: m/z 408.15 (C₂₂H₂₂N₃O₅⁺).

  • Fragmentation Pattern:

    • Loss of water (-18 Da) -> m/z 390 (Cyclization back to Tadalafil-like ion in source).[1]

    • Cleavage of the methyl-glycine moiety.

    • Characteristic fragment at m/z 262 (Tetrahydro-beta-carboline core).[1]

Synthesis & Isolation for Reference Standards

For researchers requiring a reference standard of the Open Ring Acid Impurity, it can be generated via controlled hydrolysis.

Protocol: Alkaline Hydrolysis[1]
  • Dissolution: Dissolve 100 mg Tadalafil in 10 mL THF/Water (1:1).

  • Reagent: Add 2 equivalents of LiOH (Lithium Hydroxide).

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC/HPLC.

  • Quenching: Acidify carefully with 1N HCl to pH 3-4.

  • Extraction: Extract with Ethyl Acetate. The Open Ring Acid will partition into the organic phase.

  • Purification: Recrystallize from Methanol/Water or purify via Prep-HPLC.

Distinguishing Related "Open Ring" Impurities

It is vital to distinguish the Hydrolysis Product from the Synthetic Intermediates .

Impurity TypeFormulaMWOriginKey Feature
Open Ring Acid (Target) C₂₂H₂₁N₃O₅407.42Degradation (Hydrolysis)Free -COOH, Acyclic amide
Chloroacetyl Intermediate C₂₂H₁₉ClN₂O₅426.85Synthesis (Pre-cyclization)Contains Chlorine, Methyl Ester
Tadalafil Acid C₁₉H₁₆N₂O₄336.34Starting MaterialNo Methylamine/Glycine side chain
Structural Relationship Diagram (DOT)[1]

Impurity_Relationships Tryptophan D-Tryptophan Methyl Ester TadalafilAcid Tadalafil Acid (Precursor) C19H16N2O4 MW: 336.34 Tryptophan->TadalafilAcid Pictet-Spengler Piperonal Piperonal Piperonal->TadalafilAcid Pictet-Spengler Chloroacetyl Chloroacetyl Intermediate (Open Ring Ester) C22H19ClN2O5 MW: 426.85 TadalafilAcid->Chloroacetyl Chloroacetylation + Methylamine Tadalafil Tadalafil (API) C22H19N3O4 MW: 389.41 Chloroacetyl->Tadalafil Cyclization (-HCl, -MeOH) OpenRingAcid Open Ring Acid Impurity (Hydrolysis Product) C22H21N3O5 MW: 407.42 Tadalafil->OpenRingAcid Degradation (+H2O)

Caption: Structural relationship between Tadalafil, its synthetic precursors (Tadalafil Acid, Chloroacetyl Intermediate), and the degradation product (Open Ring Acid).[1][2][3][4][5][6]

References

  • European Pharmacopoeia (Ph.[7] Eur.) . Tadalafil Monograph 2606. (Defines Impurity F and related substances).

  • U.S. Pharmacopeia (USP) . Tadalafil Official Monograph. (Details "Related Compound" limits and methods). [1]

  • PubChem . Tadalafil Impurity 160 (Open Ring Acid Structure). CID 177835007.[2] [1]

  • Gilla, G., et al. (2013).[6] "Synthesis and characterization of related substances and metabolite of tadalafil". Organic Communications, 6(1), 12-22.[1][6] (Detailed synthesis of Impurity E/F and hydrolysis pathways).

  • Daugan, A., et al. (2003).[8] "The discovery of tadalafil: a novel and highly selective PDE5 inhibitor".[8] Journal of Medicinal Chemistry, 46(21), 4533-4542.[1]

Sources

Exploratory

Difference between tadalafil and tadalafil open ring acid

The following technical guide provides an in-depth analysis of the structural, mechanistic, and pharmacological distinctions between Tadalafil and its primary hydrolytic degradation product, Tadalafil Open Ring Acid. Str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, mechanistic, and pharmacological distinctions between Tadalafil and its primary hydrolytic degradation product, Tadalafil Open Ring Acid.

Structural Integrity, Degradation Mechanisms, and Analytical Differentiation

Part 1: Executive Technical Synthesis

Tadalafil (CAS: 171596-29-5) is a selective phosphodiesterase type 5 (PDE5) inhibitor characterized by a rigid tetracyclic system comprising a


-carboline core fused to a diketopiperazine ring. This specific conformation is critical for fitting into the hydrophobic Q-pocket of the PDE5 enzyme active site.

Tadalafil Open Ring Acid (CAS: 2058231-15-3), often designated as Impurity 10 or Impurity 34 in pharmaceutical profiling, represents the primary hydrolytic degradant of the active pharmaceutical ingredient (API). The degradation involves the cleavage of the diketopiperazine lactam bond, resulting in a tricyclic


-carboline derivative with a free carboxylic acid and a methylaminoacetyl side chain. This structural opening destroys the molecule's ability to effectively bind PDE5, rendering it pharmacologically inert but analytically critical as a stability-indicating marker.
Part 2: Molecular Architecture & Physicochemical Divergence

The core difference lies in the integrity of the Ring E (the diketopiperazine moiety). Tadalafil maintains a closed, hydrophobic structure, while the Open Ring Acid presents polar functional groups (carboxylic acid and secondary amine) that significantly alter solubility and retention behavior.

Comparative Data Table
FeatureTadalafil (API)Tadalafil Open Ring Acid (Degradant)
CAS Registry 171596-29-52058231-15-3
Molecular Formula


Molecular Weight 389.41 g/mol 407.42 g/mol (+18 Da due to

)
Core Structure Tetracyclic (Pyrazinopyridoindole)Tricyclic (

-carboline derivative)
Polarity (LogP) ~1.7 (Lipophilic)< 1.0 (More Hydrophilic due to -COOH)
Acid/Base Character Weakly basicAmphoteric (Acidic -COOH, Basic -NH)
IUPAC Name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-1H-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Part 3: Mechanistic Pathway of Degradation

The transition from Tadalafil to its Open Ring Acid form is a hydrolysis reaction driven by aqueous stress, particularly under acidic or basic conditions. The diketopiperazine ring is thermodynamically stable but kinetically susceptible to nucleophilic attack at the carbonyl carbon.

Degradation Pathway Diagram

The following diagram illustrates the cleavage of the amide bond within the hexahydropyrazino ring.

TadalafilDegradation cluster_conditions Stress Conditions Tadalafil Tadalafil (API) (Closed Diketopiperazine Ring) C22H19N3O4 Transition Tetrahedral Intermediate (Nucleophilic Attack by H2O) Tadalafil->Transition + H2O / H+ or OH- OpenRing Tadalafil Open Ring Acid (Hydrolyzed Product) C22H21N3O5 Transition->OpenRing Ring Opening (Amide Bond Cleavage) Acid Acidic pH (HCl) Acid->Transition Base Basic pH (NaOH) Base->Transition Heat Thermal Stress

Figure 1: Hydrolytic degradation pathway of Tadalafil. The diketopiperazine ring undergoes nucleophilic attack by water, catalyzed by acid or base, leading to ring opening and the formation of the carboxylic acid derivative.

Part 4: Pharmacological & Toxicological Implications
1. Loss of Efficacy (Pharmacology)

Tadalafil's high potency (


 nM for PDE5) relies on the rigid conformation of the diketopiperazine ring, which locks the benzodioxole and indole groups in a specific spatial arrangement.
  • Mechanism: The closed ring mimics the guanine moiety of cGMP.

  • Consequence: The Open Ring Acid possesses a flexible chain ("floppy" conformation) and a charged carboxylic acid group. This steric and electrostatic mismatch prevents entry into the PDE5 catalytic pocket, rendering the molecule pharmacologically inactive .

2. Toxicity & Regulatory Control

While not classified as a genotoxic impurity (GTI), the Open Ring Acid is a "specified impurity" under ICH Q3B(R2) guidelines.

  • Risk: Uncontrolled levels indicate formulation instability or moisture ingress.

  • Limit: Typically controlled at NMT (Not More Than) 0.15% or 0.2% in the final drug product, depending on the maximum daily dose.

Part 5: Analytical Protocol (Differentiation)

The most reliable method to distinguish Tadalafil from its Open Ring Acid is Reverse-Phase HPLC (RP-HPLC) . Due to the polarity difference, the Open Ring Acid elutes significantly earlier than the parent API.

Validated HPLC Methodology
  • Principle: Separation based on hydrophobicity. The Open Ring Acid (polar, -COOH) interacts less with the C18 stationary phase than Tadalafil (non-polar).

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 30% B; 5-20 min: 30%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Expected Retention Open Ring Acid: ~5-8 min (Polar) Tadalafil: ~14-16 min (Non-polar)
Protocol for Identification (Self-Validating)
  • Stress Test: Subject a small aliquot of Tadalafil standard to 0.1N HCl at 60°C for 2 hours.

  • Neutralization: Neutralize with 0.1N NaOH.

  • Injection: Inject the stressed sample alongside a fresh standard.

  • Observation: The Tadalafil peak area will decrease, and a new peak (Open Ring Acid) will appear at a Relative Retention Time (RRT) of approximately 0.4 - 0.6 relative to the main peak.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110635, Tadalafil. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Tadalafil Monograph: Impurities and Related Substances.[1] (Standard regulatory reference for Impurity profiling).

  • ICH Guidelines. Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

A Stability-Indicating HPLC Method for the Detection of Tadalafil Open-Ring Acid Impurity

Senior Application Scientist: Dr. Eleanor Vance Introduction Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely used in the treatment of erectile dysfunction and pulmonary arterial hyp...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Eleanor Vance

Introduction

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its chemical structure, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is susceptible to degradation under various stress conditions, particularly acid hydrolysis.[3][4] One of the critical degradation pathways involves the opening of the piperazinedione ring, leading to the formation of an open-ring acid impurity. The presence of this and other degradation products can impact the safety and efficacy of the drug product. Therefore, a robust, stability-indicating analytical method is paramount for the quality control of tadalafil in both bulk drug substance and finished pharmaceutical products.[5]

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of tadalafil from its open-ring acid degradation product. The method is designed to be stability-indicating, as per the International Council for Harmonisation (ICH) guidelines, ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[6]

The Causality of Experimental Choices

The development of this HPLC method was guided by the physicochemical properties of tadalafil and its open-ring acid degradant. Tadalafil is a non-polar compound, making reversed-phase chromatography an ideal choice for its separation. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and resolution of non-polar analytes.

The mobile phase composition is a critical factor in achieving optimal separation. A gradient elution with a mixture of an acidic aqueous buffer and an organic modifier is employed. The acidic buffer, in this case, a phosphate buffer at a controlled pH, helps to suppress the ionization of any acidic or basic functional groups in the analytes, leading to sharper peaks and improved retention. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which are advantageous for HPLC analysis. The gradient elution allows for the effective separation of the more polar open-ring acid from the non-polar tadalafil within a reasonable run time.

UV detection is selected based on the chromophoric nature of tadalafil and its degradant. A detection wavelength of 285 nm is chosen as it provides a good response for both the parent drug and the open-ring acid impurity.

Experimental Workflow

HPLC Method Development Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Reagents & Standards sample_prep Sample Preparation reagents->sample_prep forced_degradation Forced Degradation reagents->forced_degradation instrument Instrumentation Setup sample_prep->instrument forced_degradation->instrument method_dev Method Development instrument->method_dev method_val Method Validation method_dev->method_val data_acq Data Acquisition method_val->data_acq data_proc Data Processing data_acq->data_proc reporting Reporting data_proc->reporting

Caption: Overall workflow for HPLC method development.

Materials and Methods

Reagents and Standards
  • Tadalafil Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Hydrochloric Acid (AR grade)

  • Sodium Hydroxide (AR grade)

  • Deionized water (Milli-Q or equivalent)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B, 5-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 25 minutes

Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL of Tadalafil):

  • Accurately weigh about 25 mg of Tadalafil Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate to dissolve.

  • Dilute to volume with methanol and mix well.

Working Standard Solution (100 µg/mL of Tadalafil):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and mix well.

Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 20 mg of tadalafil and transfer to a 200 mL volumetric flask.

  • Add about 150 mL of diluent and sonicate for 20 minutes with intermittent shaking.

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Protocol 2: Forced Degradation Study to Generate Open-Ring Acid

This protocol is designed to intentionally degrade the tadalafil sample to generate the open-ring acid impurity, which is essential for demonstrating the specificity of the analytical method.

Acid Hydrolysis:

  • Accurately weigh about 300 mg of tadalafil into a 50 mL round-bottom flask.[7]

  • Add 5 mL of 1 N Hydrochloric Acid and reflux the mixture at 60 °C for 10 hours.[7]

  • After cooling, neutralize the solution with 1 N Sodium Hydroxide.

  • Dilute the solution with the diluent to a final concentration of approximately 100 µg/mL of the initial tadalafil concentration.

  • Analyze the stressed sample by the proposed HPLC method. The major degradation product observed is the open-ring acid, identified as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][3][8]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[6]

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9][10]

Specificity

The specificity of the method was demonstrated by analyzing a placebo solution, the tadalafil standard solution, and the acid-stressed sample solution. The chromatograms showed no interference from the placebo at the retention time of tadalafil and its open-ring acid degradant. The open-ring acid peak was well-resolved from the tadalafil peak in the stressed sample, proving the stability-indicating nature of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of tadalafil solutions at five different concentrations ranging from 50 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of tadalafil was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.

Precision

The precision of the method was assessed by performing repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Six replicate injections of the standard solution were made, and the relative standard deviation (%RSD) of the peak areas was calculated.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase A (±0.2 units). The system suitability parameters were monitored after each variation.

Validation Summary

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of tadalafil and its degradant.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness System suitability parameters remain within acceptable limits.

Conclusion

The developed reversed-phase HPLC method is simple, precise, accurate, and stability-indicating for the determination of tadalafil and its open-ring acid degradation product. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis of tadalafil in bulk drug and pharmaceutical formulations. The clear separation of the open-ring acid from the parent compound ensures that the method can be reliably used to monitor the stability of tadalafil products.

References

  • Stability Indicating HPTLC Determination of Tadalafil Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Analysis and detection method of related substances in Tadalafil tablets. Google Patents.
  • Degradation Pathways of Tadalafil: A Thermoanalytical Study. Journal of Thermal Analysis and Calorimetry.
  • Reversibility of the ring-opening step in the acid hydrolysis of cyclic acetophenone acetals. Journal of the Chemical Society, Perkin Transactions 2.
  • RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form.
  • Tadalafil: Structure, Properties, Pharmacology, and Safety. Chemignition Laboratory. Available at: [Link]

  • Tadalafil. PubChem. Available at: [Link]

  • Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry.
  • Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online.
  • Simultaneous determination of tadalafil and its related compounds in pharmaceutical dosage forms by UPLC.
  • Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study.
  • Manufacturing process for tadalafil from racemic or l-tryptophan. Google Patents.
  • Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry. Available at: [Link]

  • Identification of Amino Acid Residues Responsible for the Selectivity of Tadalafil Binding to Two Closely Related Phosphodiesterases, PDE5 and PDE6.
  • Stability-indicating methods for determination of tadalafil in presence of its degrad
  • Structure of tadalafil.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Enantiomeric and Diasterometric Purity of Tadalafil per USP Monograph. Phenomenex.
  • Tadalafil. StatPearls. Available at: [Link]

  • Tadalafil in the treatment of erectile dysfunction.
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

Sources

Application

Application Note: Elucidating the LC-MS/MS Fragmentation Pattern of Tadalafil's Open-Ring Acid Metabolite

Introduction Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its complex heterocyclic st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its complex heterocyclic structure, a pyrazinopyridoindole derivative, is susceptible to degradation under various stress conditions, particularly hydrolysis.[2][3] One of the primary degradation pathways involves the hydrolytic opening of the diketopiperazine ring, leading to the formation of a dicarboxylic acid metabolite, commonly referred to as the tadalafil open-ring acid. Understanding the analytical signature of this and other metabolites is crucial for impurity profiling, stability studies, and pharmacokinetic assessments in drug development and quality control.

This application note provides a detailed protocol and in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of the tadalafil open-ring acid. By understanding the characteristic product ions and fragmentation pathways, researchers can confidently identify and quantify this critical metabolite in various matrices.

Chemical Structures

The chemical structures of tadalafil and its open-ring acid are fundamental to understanding the fragmentation patterns observed in mass spectrometry.

Tadalafil:

  • IUPAC Name: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

  • Molecular Formula: C₂₂H₁₉N₃O₄

  • Molecular Weight: 389.41 g/mol

Tadalafil Open-Ring Acid:

  • Formation: Hydrolysis of one of the amide bonds in the diketopiperazine ring of tadalafil.

  • Molecular Formula: C₂₂H₂₁N₃O₅

  • Molecular Weight: 407.42 g/mol

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the chromatographic separation and mass spectrometric detection of tadalafil and its open-ring acid metabolite.

Sample Preparation: Forced Degradation

To generate the tadalafil open-ring acid, a forced degradation study under basic hydrolytic conditions is performed.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of tadalafil in a 1:1 mixture of acetonitrile and water.

  • Basic Hydrolysis: To 1 mL of the tadalafil stock solution, add 1 mL of 1N sodium hydroxide.

  • Incubation: Gently vortex the mixture and incubate at 60°C for 24 hours. This extended incubation ensures sufficient conversion to the open-ring acid.

  • Neutralization and Dilution: After incubation, cool the solution to room temperature and neutralize with 1N hydrochloric acid. Dilute the sample with the mobile phase to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of less than 3 µm is recommended for optimal resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B (linear gradient)

    • 12.1-15 min: 10% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Data Acquisition: Full scan and product ion scan modes.

Results and Discussion: Fragmentation Pattern Analysis

The hydrolytic opening of the diketopiperazine ring in tadalafil results in a molecule with a newly formed carboxylic acid and a secondary amine. This structural change significantly influences the fragmentation pattern observed in MS/MS analysis.

Tadalafil Fragmentation (Parent Drug)

For comparison, the fragmentation of the protonated tadalafil molecule ([M+H]⁺ at m/z 390.3) is well-characterized. The major product ions are:

  • m/z 268.2: This is the most abundant product ion, resulting from the cleavage of the bond between the piperazine ring and the benzodioxole moiety.[4]

  • m/z 135.1: This fragment corresponds to the protonated benzodioxole moiety.

Tadalafil Open-Ring Acid Fragmentation

The protonated open-ring acid metabolite is expected to have a precursor ion of [M+H]⁺ at m/z 408.2. The fragmentation of this ion provides a unique signature for its identification.

Proposed Fragmentation Pathway:

The primary fragmentation pathways are initiated by the cleavage of the newly formed and more labile bonds in the open-ring structure.

  • Loss of Water (-18 Da): The presence of the carboxylic acid group makes the loss of a water molecule a facile fragmentation pathway, leading to a product ion at m/z 390.2 . This ion has the same nominal mass as the protonated parent drug but will have a different retention time.

  • Loss of CO₂ (-44 Da): Decarboxylation of the carboxylic acid group is another characteristic fragmentation, resulting in a product ion at m/z 364.2 .

  • Cleavage of the Amide Bond: Similar to the parent drug, cleavage of the amide bond can occur, leading to the formation of the benzodioxole-containing fragment at m/z 135.1 .

  • Formation of the Indole-containing Fragment: The remaining part of the molecule, containing the indole nucleus and the opened piperazine ring, can also be observed as a fragment ion.

Summary of Key Ions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss/Fragment
408.2390.2H₂O
408.2364.2CO₂
408.2135.1C₁₅H₁₆N₃O₃
390.2268.2C₇H₅O₂

Note: The exact masses and relative abundances of the product ions may vary depending on the specific instrumentation and collision energy used.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed fragmentation pathway of the tadalafil open-ring acid.

Tadalafil_Open_Ring_Acid_Fragmentation cluster_precursor Precursor Ion cluster_products Product Ions Precursor Tadalafil Open-Ring Acid [M+H]⁺ m/z 408.2 Product1 [M+H - H₂O]⁺ m/z 390.2 Precursor->Product1 - H₂O Product2 [M+H - CO₂]⁺ m/z 364.2 Precursor->Product2 - CO₂ Product3 Benzodioxole Fragment m/z 135.1 Precursor->Product3 Cleavage Product4 [M+H - H₂O - C₇H₅O₂]⁺ m/z 268.2 Product1->Product4 - C₇H₅O₂

Caption: Proposed fragmentation of tadalafil open-ring acid.

Conclusion

The hydrolytic degradation of tadalafil to its open-ring acid metabolite results in a distinct shift in its mass-to-charge ratio and a unique fragmentation pattern in LC-MS/MS analysis. The characteristic neutral losses of water and carbon dioxide, along with the preservation of key structural fragments like the benzodioxole moiety, provide a reliable signature for the identification of this important metabolite. The protocol and fragmentation data presented in this application note serve as a valuable resource for researchers in the fields of drug metabolism, pharmaceutical analysis, and quality control, enabling the accurate and confident characterization of tadalafil and its related substances.

References

  • Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Essential Science.
  • Rao, D. V., Radhakrishnanand, P., & Himabindu, V. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form.
  • Yehia, A. M., Mohamed, H. M., & El-Sattar, A. A. (2014).
  • PubChem. (n.d.). Tadalafil. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Lee, J. H., Park, Y. J., Lee, Y. J., Kim, Y. G., & Lee, H. S. (2014). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Archives of Pharmacal Research, 37(1), 93-99.
  • Shah, D. A., Patel, V. B., & Chhalotiya, U. K. (2012). Stability Indicating HPTLC Determination of Tadalafil Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Research Journal of Pharmacy and Technology, 5(1), 109-113.
  • Kotha, S. S. K., Doddipalla, R., Gandham, H., Rumalla, C. S., Kaliyaperumal, M., & Manchineri, S. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(6), 1287-1292.
  • SynThink. (n.d.). Tadalafil EP Impurities & USP Related Compounds. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN108169395B - Analysis and detection method of related substances in Tadalafil tablets.
  • Gilla, G., Anumula, R. R., & Aleti, R. (2014). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor.
  • PubChem. (n.d.). Tadalafil. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Theivarasu, C., Ghosh, S., & Das, A. (2012). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 2(5), 367-373.

Sources

Method

Application Note: Isolation and Structural Elucidation of Tadalafil Hydrolytic Ring-Open Acid Impurity

Abstract & Scope This application note details the technical workflow for isolating the "Open Ring Acid" impurity of Tadalafil (Cialis), a phosphodiesterase type 5 (PDE5) inhibitor. While often confused with synthetic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the technical workflow for isolating the "Open Ring Acid" impurity of Tadalafil (Cialis), a phosphodiesterase type 5 (PDE5) inhibitor. While often confused with synthetic precursors (e.g., chloroacetyl methyl esters), the critical stability-indicating "Open Ring" impurity typically refers to the hydrolytic cleavage of the diketopiperazine (DKP) lactam ring , resulting in a linear carboxylic acid derivative (Seco-Tadalafil). This guide provides a self-validating protocol for generating this impurity via stress degradation, isolating it using semi-preparative HPLC, and confirming its identity via LC-MS/MS and NMR.

Introduction & Chemical Basis[1][2][3][4][5][6]

The Stability Challenge

Tadalafil contains a rigid diketopiperazine (DKP) ring fused to a tetrahydro-


-carboline core. While generally stable, the DKP ring is susceptible to hydrolysis under extreme pH conditions (acidic or basic stress), leading to ring opening.
  • Parent Compound: Tadalafil (MW 389.41 g/mol )

  • Target Impurity: Tadalafil Open Ring Acid (Seco-Tadalafil) (MW 407.42 g/mol )

  • Mechanism: Nucleophilic attack of water on the amide carbonyl of the DKP ring, cleaving the C-N bond and generating a free carboxylic acid and a secondary amine.

Distinction from Synthetic Precursors

It is vital to distinguish the degradation product from synthetic open-ring impurities:

  • Synthetic Open Ring (Precursor): Methyl (1R,3R)-1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Often called "Open Ring" in COAs).

  • Degradation Open Ring (Target): The linearized acid resulting from the cleavage of the final drug substance.

Experimental Workflow

Diagram: Isolation & Characterization Logic

The following flowchart outlines the critical path from stress generation to structural confirmation.

Tadalafil_Isolation_Workflow Start Start: Tadalafil API Standard Stress Stress Degradation (0.1N NaOH, 60°C, 4h) Start->Stress Hydrolysis Neutralization Neutralization & Sample Prep (pH 6.0) Stress->Neutralization Quench Analytical_LC Analytical HPLC (Confirm RRT & Purity) Neutralization->Analytical_LC Screening Prep_LC Semi-Prep HPLC (Fraction Collection) Analytical_LC->Prep_LC Scale-up Process Fraction Pooling & Lyophilization Prep_LC->Process Isolate Impurity Char_MS LC-MS/MS Analysis (Target: [M+H]+ 408.4) Process->Char_MS Mass Check Char_NMR 1H/13C NMR (Confirm Ring Opening) Process->Char_NMR Structure Check

Caption: Workflow for the targeted generation and isolation of Tadalafil Open Ring Acid impurity.

Detailed Protocols

Step 1: Forced Degradation (Impurity Generation)

To isolate the impurity, we must first generate it in sufficient quantity. Tadalafil is practically insoluble in water, so a co-solvent is required.

Protocol:

  • Dissolution: Dissolve 500 mg of Tadalafil API in 20 mL of Acetonitrile (ACN) to ensure complete solubility.

  • Hydrolysis: Add 20 mL of 0.1 N NaOH (for base hydrolysis) or 0.1 N HCl (for acid hydrolysis). Note: Base hydrolysis is typically faster for DKP ring opening.

  • Reflux: Heat the mixture at 60°C for 4–6 hours.

  • Monitoring: Analyze an aliquot every hour using Analytical HPLC (Method 4.2). Target ~10–15% degradation to avoid secondary degradation products.

  • Quenching: Once the target level is reached, neutralize the solution to pH 6.0–7.0 using dilute HCl or NaOH.

  • Concentration: Rotovap the ACN to reduce volume, resulting in an aqueous suspension.

Step 2: Analytical HPLC Method (Screening)

Before preparative isolation, establish the Relative Retention Time (RRT) of the impurity.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH keeps the open ring acid protonated)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 285 nm (Tadalafil max)
Expected Results Tadalafil RT: ~12.5 min. Open Ring Acid RT: ~9.0–10.5 min (shifts earlier due to increased polarity of the COOH group).
Step 3: Semi-Preparative Isolation

Objective: Isolate >10 mg of the impurity for NMR.

Protocol:

  • System: Prep-HPLC with Fraction Collector.

  • Column: C18 Prep Column (250 x 20 mm, 10 µm).

  • Loading: Inject 2–5 mL of the concentrated stress solution (filtered through 0.45 µm).

  • Mobile Phase: Isocratic elution is preferred for separation. Use 35% ACN / 65% Water (0.1% Formic Acid) .

  • Collection: Collect the peak eluting at the pre-determined RRT (approx 0.7–0.8 relative to Tadalafil).

  • Post-Processing: Pool fractions. Do not use heat to dry , as the ring may re-cyclize under thermal stress. Lyophilize (freeze-dry) to obtain a white/off-white powder.

Characterization & Structural Elucidation

Mass Spectrometry (LC-MS)

The primary indicator of ring opening is a mass shift of +18 Da (addition of H₂O).

  • Instrument: Q-TOF or Triple Quadrupole MS (ESI+ mode).

  • Tadalafil [M+H]⁺: m/z 390.4

  • Open Ring Acid [M+H]⁺: m/z 408.4

  • Fragmentation Pattern: The open ring species will show distinct fragments corresponding to the loss of the carboxylic acid moiety (-44 Da) or cleavage of the linear amide chain, distinct from the retro-Diels-Alder fragmentation typical of the intact beta-carboline core.

NMR Spectroscopy

NMR provides definitive proof of the free carboxylic acid and the loss of the rigid cyclic structure.

Solvent: DMSO-d6 (Tadalafil and its acid derivatives are soluble here).

Signal RegionTadalafil (Intact)Open Ring Acid (Impurity)Diagnostic Change
Amide -NH Single sharp peak (indole)Two distinct NH signals (Indole + Linear Amide)Appearance of secondary amide proton.
Alpha-Proton Rigid doublet of doublets (DKP ring)Shifted multipletLoss of ring strain changes chemical shift of the proton

to the carbonyl.
COOH AbsentBroad singlet ~10–12 ppmDefinitive proof of ring opening (may be broad due to exchange).
13C Carbonyl Two amide C=O signalsOne amide C=O, One Acid C=OAcid carbonyl typically shifts downfield (~170-175 ppm).

Diagram: Chemical Mechanism

The following diagram illustrates the specific hydrolytic pathway.

Reaction_Mechanism Tadalafil Tadalafil (Intact DKP) MW: 389.4 Transition Hydrolysis (+ H2O / H+ or OH-) Tadalafil->Transition Stress OpenRing Open Ring Acid (Seco-Tadalafil) MW: 407.4 (Linear Amide + COOH) Transition->OpenRing Ring Opening

Caption: Hydrolytic cleavage of the diketopiperazine ring to form the seco-acid impurity.

Discussion & Troubleshooting

  • Re-cyclization Risk: The open ring acid is chemically reversible. Under acidic conditions and high heat (e.g., during rotary evaporation), the amino and acid groups may condense to reform Tadalafil or form a hydantoin isomer. Always use lyophilization for solvent removal.

  • Solubility: The impurity is more polar than Tadalafil. If the impurity precipitates during the quenching of the reaction mixture, add a small amount of Methanol to resolubilize before HPLC injection.

  • Regulatory Impact: This impurity is considered a degradation product (ICH Q3B). It must be monitored during stability studies, particularly in liquid formulations or humid conditions.

References

  • Isolation and structural characterization of Tadalafil analogues. Journal of Pharmaceutical and Biomedical Analysis. (2016). Link

  • Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization. Asian Journal of Chemistry. (2021). Link

  • Tadalafil Impurity Profiling and Stability. PubChem Compound Summary. Link

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). ICH. Link

Application

Sample preparation protocols for tadalafil impurity profiling

Application Note: Sample Preparation Protocols for Tadalafil Impurity Profiling Abstract This technical guide provides rigorous sample preparation protocols for the impurity profiling of Tadalafil (API and tablet formula...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sample Preparation Protocols for Tadalafil Impurity Profiling

Abstract This technical guide provides rigorous sample preparation protocols for the impurity profiling of Tadalafil (API and tablet formulations). Designed for analytical scientists, it synthesizes pharmacopeial standards (USP/EP) with field-proven methodologies to address Tadalafil’s low aqueous solubility (BCS Class II) and stereochemical complexity. The guide covers solvent selection, extraction dynamics, filtration compatibility, and LC-MS friendly adaptations.

Introduction & Chemical Context

Tadalafil is a selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its chemical structure contains two chiral centers, theoretically allowing for four stereoisomers.[4] The active pharmaceutical ingredient (API) is the


 enantiomer.[5]

Critical Challenges in Sample Prep:

  • Solubility: Tadalafil is practically insoluble in water, requiring organic modifiers (Acetonitrile, Methanol, DMSO) for extraction.

  • Stereoisomer Separation: Impurity profiling must distinguish the active

    
     form from its enantiomer 
    
    
    
    and diastereomers
    
    
    and
    
    
    .
  • Adsorption: The hydrophobic nature of the molecule leads to potential adsorption on filter membranes, necessitating specific saturation protocols.

Target Impurities (Common):

  • Impurity A (1,4-dione): (6R,12aS)-Stereoisomer (Diastereomer).[6]

  • Impurity B: (6S,12aR)-Stereoisomer (Diastereomer).[6]

  • Impurity C: (6S,12aS)-Stereoisomer (Enantiomer).[6]

  • Degradation Products: Acid-induced hydrolysis products.

General Considerations & Reagents

Solvent Selection (The "Diluent")

The choice of diluent is the single most critical variable. Pure organic solvents (100% ACN or MeOH) ensure solubility but cause peak distortion (fronting) when injected into high-aqueous mobile phases.

  • Recommended Diluent: Acetonitrile : Water (50:50 v/v).[6]

    • Rationale: Balances solubility (approx. 0.5 mg/mL capacity) with chromatographic peak shape integrity.

  • Alternative (for high conc.): DMSO (only if significant dilution follows).

Filter Membrane Compatibility
  • Preferred: PTFE (Polytetrafluoroethylene) or PVDF (Polyvinylidene difluoride) – Hydrophilic variants.

  • Avoid: Pure Nylon (unless pre-saturated), as hydrophobic interaction can lead to <98% recovery in trace analysis.

  • Protocol Rule: Always discard the first 3–5 mL of filtrate to saturate the membrane active sites.

Protocol A: API (Drug Substance) Preparation

For the analysis of raw Tadalafil powder.

Objective: Prepare a solution at 0.5 mg/mL for Related Substances (HPLC-UV).

  • Weighing: Accurately weigh 25.0 mg of Tadalafil API into a 50 mL volumetric flask.

  • Dissolution: Add approx. 35 mL of Diluent (ACN:Water, 50:50).

  • Sonication: Sonicate for 5–10 minutes. Ensure the bath temperature does not exceed 30°C to prevent degradation.

  • Make up: Dilute to volume with Diluent and mix well.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter. Discard the first 4 mL . Collect the subsequent filtrate into an HPLC vial.

Protocol B: Drug Product (Tablet) Extraction

For finished dosage forms (e.g., 20 mg tablets). This protocol addresses the matrix interference from excipients (lactose, microcrystalline cellulose).

Workflow Diagram:

TabletExtraction cluster_legend Critical Control Points Start Start: 20 Tablets Crush Crush to Fine Powder (Uniformity is critical) Start->Crush Weigh Weigh Powder Eq. to 10 mg Tadalafil Crush->Weigh Flask Transfer to 50 mL Vol. Flask Weigh->Flask Solvent Add 30 mL Diluent (ACN:Water 50:50) Flask->Solvent Sonicate Sonicate 20 mins (Intermittent shaking) Solvent->Sonicate Cool Cool to Room Temp Sonicate->Cool Dilute Dilute to Volume (50 mL) Cool->Dilute Filter Filter (0.45 µm PTFE) DISCARD First 5 mL Dilute->Filter HPLC HPLC Injection Filter->HPLC

Caption: Step-by-step solid-liquid extraction workflow for Tadalafil tablets emphasizing critical filtration and sonication steps.

Detailed Steps:

  • Preparation: Weigh and finely powder at least 20 tablets to ensure sample representativeness.

  • Transfer: Weigh powder equivalent to 10 mg of Tadalafil into a 50 mL volumetric flask.

  • Extraction: Add 30 mL of Diluent.

  • Energy Input (Critical): Sonicate for 20 minutes with intermittent shaking.

    • Note: Tadalafil is embedded in the tablet matrix. Insufficient sonication is the #1 cause of low assay results (<95%).

  • Equilibration: Allow the flask to cool to room temperature (sonication generates heat which expands the solvent; topping up while hot causes volume errors).

  • Final Dilution: Dilute to volume with Diluent.

  • Clarification:

    • Centrifuge a portion at 3000 rpm for 5 mins (optional, extends filter life).

    • Filter through 0.45 µm PTFE/PVDF. Discard first 5 mL (saturates filter).

    • Collect filtrate for analysis.[4][6][7]

Protocol C: Trace Analysis (LC-MS Compatible)

For genotoxic impurity screening or structural elucidation.

Standard phosphate buffers are non-volatile and damage MS sources. This protocol swaps reagents for Mass Spec compatibility.

  • Diluent: Acetonitrile : 10mM Ammonium Acetate (50:50).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5).

  • Mobile Phase B: Acetonitrile.[1][2][6][8]

  • Sample Prep Modification:

    • Follow Protocol B (Tablet Extraction).

    • Additional Cleanup (Optional): If matrix effects suppress ionization, perform a liquid-liquid wash.

      • Evaporate the organic filtrate.

      • Reconstitute in water.

      • Extract impurities with Ethyl Acetate (impurities often partition differently than the bulk drug, though Tadalafil extracts well into EtAc). Note: Direct injection is usually sufficient for Tadalafil due to high MS sensitivity.

Validation & Quality Control

System Suitability Parameters (Acceptance Criteria):

ParameterLimitRationale
Resolution (Rs) > 1.5Between Tadalafil and nearest stereoisomer (often Impurity A).
Tailing Factor (T) < 1.5High tailing indicates secondary interactions (silanol activity).
Recovery (Accuracy) 98.0% – 102.0%Validates extraction efficiency from tablet matrix.
Filter Compatibility Diff < 2.0%Comparison of filtered vs. centrifuged (unfiltered) sample.
% RSD (Precision) < 2.0%For 6 replicate injections of standard.

Troubleshooting Guide:

  • Low Recovery: Check sonication time. Ensure bath water level matches solvent level in flask.

  • Split Peaks: Diluent is too strong (too much ACN). Reduce ACN ratio in diluent to match initial mobile phase gradient.

  • Ghost Peaks: Contamination from Nylon filters. Switch to PTFE.[6]

References

  • USP-NF. (2019).[7] Tadalafil Tablets Monograph. United States Pharmacopeia.[9] Link

  • Samala, A., et al. (2013).[1] RP-HPLC method development and validation of tadalafil in tablet dosage form. Journal of Chemical and Pharmaceutical Research. Link

  • Phenomenex. (2020).[6] USP Tadalafil Assay on Luna® 5 µm C8(2) and Kinetex® 5 µm C8.[9] Application Note. Link

  • Asian Journal of Chemistry. (2021). Degradation Studies of Tadalafil: Identification using LC-MS. Link

  • Unnisa, A., et al. (2014).[6] RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk and dissolution samples. Journal of Applied Pharmaceutical Science. Link

Sources

Method

Application Note: A Stability-Indicating UPLC Method for the Baseline Separation of Tadalafil and its Open-Ring Acid Degradant

Abstract This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantification of Tadalafil from its primary acid-hydrolysis d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantification of Tadalafil from its primary acid-hydrolysis degradant, the open-ring acid impurity. The presence of degradation products can significantly impact the efficacy and safety of pharmaceutical products, making their detection and control a critical aspect of quality assurance.[1] This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a detailed methodology grounded in established chromatographic principles. The separation is achieved on a C18 stationary phase using a gradient elution with a buffered mobile phase, ensuring high resolution and excellent peak symmetry within a short run time. This method is suitable for routine quality control, stability studies, and impurity profiling of Tadalafil in bulk drug substances and finished pharmaceutical products.

Introduction and Scientific Rationale

Tadalafil, marketed under brand names like Cialis®, is a selective inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction and pulmonary arterial hypertension.[2][3] Its molecular structure, a complex pyrazinopyridoindole, is susceptible to degradation under certain stress conditions, particularly acid and base hydrolysis.[4] One of the primary degradation pathways involves the hydrolytic cleavage of the piperazine-2,5-dione ring, resulting in the formation of a dicarboxylic acid derivative, commonly referred to as the "open-ring acid."

Chemical Structures:

  • Tadalafil: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[2]

  • Open-Ring Acid Impurity (Conceptual): The hydrolysis of one of the amide bonds in the diketopiperazine ring leads to the formation of a carboxylic acid, significantly increasing the molecule's polarity.

The structural difference between the parent drug and its open-ring degradant is the basis for their chromatographic separation. The open-ring acid is substantially more polar than Tadalafil due to the presence of the free carboxylic acid group. In reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, more polar compounds elute earlier than less polar compounds.

This method leverages a C18 column and a buffered mobile phase with an acidic pH. Maintaining the mobile phase pH around 4.0 ensures that the carboxylic acid group of the open-ring impurity is in its non-ionized (protonated) state, leading to more consistent retention and improved peak shape.[5][6] A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent proportion, is employed to first elute the highly polar open-ring acid with sharp resolution, followed by the elution of the more retained Tadalafil peak.

Optimized UPLC Method Conditions

The following conditions were optimized to achieve baseline separation between Tadalafil and its open-ring acid impurity with high efficiency and sensitivity.

ParameterCondition
Instrumentation Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector
Column Acquity HSS T3 C18, 1.8 µm, 2.1 mm x 150 mm[5][6]
Mobile Phase A 0.02 M Ammonium Acetate in water, pH adjusted to 4.0 with glacial acetic acid[5][6]
Mobile Phase B Methanol
Gradient Elution Time (min)
0.0
7.0
8.0
8.1
10.0
Flow Rate 0.35 mL/min[5][6]
Column Temperature 50°C[6]
Detection Wavelength 285 nm[4][7]
Injection Volume 2.0 µL
Run Time 10 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Parameter Selection:

  • Column Chemistry: An Acquity HSS T3 column is chosen for its excellent retention of polar compounds and superior peak shape under acidic mobile phase conditions, making it ideal for separating the polar open-ring acid from the parent drug.[6]

  • Mobile Phase: An ammonium acetate buffer at pH 4.0 provides good buffering capacity and suppresses the ionization of the open-ring acid, preventing peak tailing.[5][6] Methanol is selected as the organic modifier for its compatibility and elution strength.

  • Column Temperature: Elevating the column temperature to 50°C improves peak shape and reduces system backpressure, leading to better overall chromatographic performance.[6]

  • Detection Wavelength: Tadalafil exhibits strong UV absorbance at approximately 285 nm, providing high sensitivity for both the active pharmaceutical ingredient (API) and its related impurities.[4][7]

Detailed Experimental Protocol

This section provides a step-by-step guide for implementing the analytical method.

Reagents and Equipment
  • Tadalafil Reference Standard (RS)

  • Ammonium Acetate (HPLC grade or higher)

  • Glacial Acetic Acid (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • UPLC system with UV/PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • 0.22 µm syringe filters

Mobile Phase Preparation
  • Mobile Phase A (0.02 M Ammonium Acetate, pH 4.0):

    • Weigh approximately 1.54 g of Ammonium Acetate and dissolve it in 1000 mL of deionized water.

    • Adjust the pH to 4.0 ± 0.05 using glacial acetic acid.

    • Filter the solution through a 0.22 µm nylon filter.

  • Mobile Phase B:

    • Use HPLC-grade Methanol.

Solution Preparation
  • Diluent (Acetonitrile:Water, 50:50 v/v):

    • Mix 500 mL of acetonitrile with 500 mL of deionized water.

  • Tadalafil Standard Stock Solution (approx. 200 µg/mL):

    • Accurately weigh about 20 mg of Tadalafil RS into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Working Standard Solution (approx. 20 µg/mL):

    • Pipette 10.0 mL of the Tadalafil Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with diluent and mix well.[1]

Sample Preparation (Forced Degradation to Generate Open-Ring Acid)

Forced degradation studies are essential for demonstrating the specificity and stability-indicating capability of the method.[8] Tadalafil is known to degrade under acidic conditions to form the open-ring impurity.[9]

  • Accurately weigh about 20 mg of Tadalafil into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate to dissolve.

  • Add 10 mL of 1.0 M Hydrochloric Acid (HCl).

  • Heat the solution at 80°C for 2 hours to induce degradation.

  • Cool the solution to room temperature.

  • Carefully neutralize the solution by adding 10 mL of 1.0 M Sodium Hydroxide (NaOH).

  • Dilute to the final volume with diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic System Setup and Execution
  • Set up the UPLC system according to the parameters listed in the "Optimized UPLC Method Conditions" table.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Working Standard Solution five times to check for system suitability.

  • Inject the prepared degraded sample solution to analyze the separation of Tadalafil and the open-ring acid impurity.

System Suitability Criteria

To ensure the validity of the results, the following system suitability parameters should be met from the five replicate injections of the Working Standard Solution:

  • Tailing Factor (T): Not more than 1.5 for the Tadalafil peak.

  • Theoretical Plates (N): Not less than 10,000 for the Tadalafil peak.

  • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area and retention time of Tadalafil.

Visualization of the Analytical Workflow

The following diagram outlines the complete process from sample preparation to final analysis.

Analytical_Workflow cluster_prep 1. Preparation cluster_analysis 2. UPLC Analysis cluster_data 3. Data Processing Standard Standard Solution Prep (Tadalafil RS in Diluent) SST System Suitability Test (5x Standard Injections) Standard->SST Degraded Forced Degradation Sample (Acid Hydrolysis) SampleRun Sample Injection (Degraded Sample) Degraded->SampleRun MobilePhase Mobile Phase Prep (Buffer A + Methanol B) Equilibrate System Equilibration (15 min) MobilePhase->Equilibrate Equilibrate->SST SST->SampleRun If Pass Integration Peak Integration & Identification (Open-Ring Acid + Tadalafil) SampleRun->Integration Report Generate Report (Peak Area, % Impurity) Integration->Report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Minimizing Tadalafil Hydrolysis During Standard Solution Storage

Introduction Tadalafil (C₂₂H₁₉N₃O₄) presents a unique stability challenge in solution. While the solid API is relatively robust, the molecule contains a diketopiperazine-like core (specifically a hexahydropyrazino[1',2':...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tadalafil (C₂₂H₁₉N₃O₄) presents a unique stability challenge in solution. While the solid API is relatively robust, the molecule contains a diketopiperazine-like core (specifically a hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione system) that is susceptible to hydrolytic ring-opening under specific pH and solvent conditions.[1]

This guide moves beyond basic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and offers a self-validating protocol to minimize hydrolysis, ensuring the integrity of your analytical standards and bioassays.

Module 1: Solvent Selection & Preparation Strategy

Q: Why is my Tadalafil precipitating or degrading rapidly in aqueous buffers?

A: Tadalafil is practically insoluble in water. Forcing it into an aqueous buffer without an organic co-solvent creates a thermodynamic drive toward precipitation. More critically, protic solvents (like water and methanol) can facilitate nucleophilic attack on the amide carbonyls in the dione ring, leading to hydrolysis.

The Fix:

  • Primary Solvent: Always prepare the initial stock in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . Tadalafil solubility in these solvents is ~20–25 mg/mL.[2]

  • Secondary Diluent: For HPLC, use Acetonitrile:Water (1:1) .[1][3] Acetonitrile is aprotic and suppresses ionization/hydrolysis better than methanol.

  • Avoid: Pure aqueous buffers for stock storage.

Q: The USP monograph warns against sonication. Is this necessary?

A: Yes. While Tadalafil is thermally stable up to ~80°C, high-frequency sonication can induce cavitation , generating localized hotspots and radical species that may initiate oxidative degradation or micro-precipitation of the standard.[1]

  • Protocol: Use vortexing or magnetic stirring for dissolution. If sonication is unavoidable, use a bath sonicator for <2 minutes with ice-cooling.[1]

Module 2: Environmental Control (Storage & Handling)

Q: Can I store working solutions (diluted in media/buffer) overnight?

A: No. Aqueous working solutions (e.g., in PBS or cell culture media) are thermodynamically unstable.[1]

  • Hydrolysis Risk: In aqueous environments (pH 7.0–7.4), the lactam rings are vulnerable to nucleophilic attack by water/hydroxide ions.

  • Rule of Thumb: Aqueous working solutions have a valid window of <24 hours . Prepare fresh daily.

Q: What is the optimal storage condition for Stock Solutions?

A:

  • Solvent: 100% DMSO or DMF.

  • Temperature: -20°C (preferred) or 2–8°C.

  • Container: Amber glass (Type I) with PTFE-lined caps to prevent solvent evaporation and moisture ingress.[1]

  • Stability: Under these conditions, stock solutions are stable for up to 1 month (USP guideline) to 6 months (internal validation required).[1]

Module 3: Troubleshooting Degradation

Q: I see extra peaks in my chromatogram. Is this hydrolysis or oxidation?

A:

  • Hydrolysis (Acid/Base): Often results in ring-opening products.[1] In acidic conditions, you may see degradation products labeled H1–H4 (eluting earlier than Tadalafil).[1][4] In basic conditions, products N1–N2 are common.

  • Oxidative Stress: Tadalafil contains a 1,3-benzodioxole moiety (the "dioxol" ring).[1] This is susceptible to oxidation, particularly if the solvent contains peroxides (common in aged THF or lower-grade ethers).[1]

  • Diagnosis: If peaks appear at RRT < 1.0 (more polar), it is likely hydrolysis.[1]

Data Summary: Stability Profile
ParameterConditionStability OutcomeRecommendation
Solvent 100% WaterPoor (Insoluble/Hydrolysis)Do Not Use
Solvent DMSO / DMFExcellent Preferred for Stock
Solvent Acetonitrile:Water (1:[1]1)Good (1 Month @ 4°C)Preferred for HPLC Stock
pH Acidic (< pH 4)Unstable (Ring Opening)Avoid prolonged exposure
pH Basic (> pH 9)Unstable (Ring Opening)Avoid prolonged exposure
Light Ambient / UVModerate Use Amber Glassware

Visualizing the Decision Process

The following diagram illustrates the critical decision pathways for solvent selection to minimize degradation risks.

Tadalafil_Storage_Workflow Start Start: Tadalafil Solid API Solvent_Choice Select Solvent Start->Solvent_Choice DMSO_DMF DMSO or DMF (Anhydrous) Solvent_Choice->DMSO_DMF Recommended Aqueous Aqueous Buffer / Water Solvent_Choice->Aqueous High Risk: Precipitation/Hydrolysis Methanol Methanol Solvent_Choice->Methanol Risk: Nucleophilic Attack Stock_Prep Stock Preparation (Avoid Sonication) DMSO_DMF->Stock_Prep Storage Storage: -20°C Amber Vial Stock_Prep->Storage Working_Sol Working Solution (Dilute with Buffer) Storage->Working_Sol Dilution Usage_Time Use within 24 Hours Working_Sol->Usage_Time

Figure 1: Decision tree for minimizing hydrolytic degradation during solution preparation.

Standard Operating Procedure (SOP): Hydrolysis-Resistant Stock Preparation

Objective: Prepare a 1 mg/mL Tadalafil stock solution with minimal degradation.

Materials:

  • Tadalafil Reference Standard (USP or equivalent).[3][5]

  • Anhydrous DMSO (Grade: ≥99.9%, stored under desiccant).[1]

  • Volumetric flask (Class A, Amber).[1]

Protocol:

  • Weighing: Accurately weigh 10.0 mg of Tadalafil into a 10 mL amber volumetric flask.

  • Dissolution: Add approx. 7 mL of Anhydrous DMSO .

  • Mixing: Swirl gently or vortex. DO NOT SONICATE if possible. If particles persist, warm slightly (max 30°C) or use a bath sonicator for <60 seconds.[1]

  • Volume Make-up: Dilute to volume with DMSO.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 500 µL) in amber HPLC vials or cryovials.

  • Storage: Store at -20°C.

  • Usage: Thaw one aliquot for use. Discard any unused portion of the thawed aliquot; do not refreeze.

Degradation Pathway Visualization

Understanding the chemical vulnerability helps in troubleshooting.

Degradation_Pathway Tadalafil Tadalafil (Intact) (Diketopiperazine Ring) Acid_Stress Acid Stress (H+ / H2O) Tadalafil->Acid_Stress Base_Stress Base Stress (OH-) Tadalafil->Base_Stress Oxidation Oxidative Stress (Peroxides) Tadalafil->Oxidation H_Products Hydrolysis Products (H1-H4) (Ring Opening) Acid_Stress->H_Products Amide Hydrolysis N_Products Base Degradants (N1-N2) (Ring Opening/Epimerization) Base_Stress->N_Products Amide Hydrolysis Ox_Products N-Oxides / Dioxole Ring Opening Oxidation->Ox_Products Radical Attack

Figure 2: Primary degradation pathways for Tadalafil under stress conditions.[1]

References

  • United States Pharmacopeia (USP). Tadalafil Monograph & Reference Standards. USP-NF.[1][6]

  • Cayman Chemical. Tadalafil Product Information & Stability Data.

  • Bansal, G., et al. (2025).[1] "Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay". ResearchGate.[7]

  • Patil, P.H., et al. "Stability Indicating HPTLC Determination of Tadalafil Hydrochloride".[8] Research Journal of Pharmacy and Technology.

Sources

Optimization

Effect of column temperature on tadalafil open ring acid retention time

Subject: Effect of Column Temperature on Tadalafil Open Ring Acid Retention Time Document ID: TS-TAD-042 | Status: Active | Level: Advanced Executive Summary & Mechanistic Basis This guide addresses the chromatographic b...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Effect of Column Temperature on Tadalafil Open Ring Acid Retention Time Document ID: TS-TAD-042 | Status: Active | Level: Advanced

Executive Summary & Mechanistic Basis

This guide addresses the chromatographic behavior of Tadalafil (a hydrophobic PDE5 inhibitor) and its critical degradation product, Tadalafil Open Ring Acid (often designated as Impurity C in EP/USP monographs), under varying column temperatures.

The Chemical Context[1][2][3][4][5][6][7][8][9]
  • Tadalafil (Parent): Highly hydrophobic (LogP ~1.7), retains strongly on C18 stationary phases.

  • Open Ring Acid (Impurity): Formed via the hydrolysis of the lactam ring. This exposes a free carboxylic acid group and a secondary amine, significantly increasing polarity. Consequently, it elutes earlier than the parent peak in Reverse Phase (RP) chromatography.

The Thermodynamic Mechanism

Temperature impacts retention via the Van 't Hoff relationship:



Where 

is the retention factor. Since adsorption is exothermic (

), increasing temperature decreases retention time (

)
.

Critical Insight: The Open Ring Acid is sensitive to temperature not just kinetically, but thermodynamically. Because it relies on weak hydrophobic interactions and potential secondary silanol interactions (due to the amine/acid motif), temperature fluctuations cause non-linear shifts in its selectivity (


) relative to the parent drug.

Diagnostic Workflow (Logic Map)

The following diagram outlines the decision process when observing retention time anomalies for the Open Ring Acid.

TroubleshootingLogic Start Observation: Open Ring Acid Retention Shift CheckTemp Step 1: Verify Column Compartment Temp (+/- 1°C) Start->CheckTemp Decision Is Shift > 5%? CheckTemp->Decision CheckpH Step 2: Check Mobile Phase pH (Acid pKa sensitivity) ActionLow Action: Increase Temp (Sharpen Peaks, Reduce Pressure) CheckpH->ActionLow Resolution Poor ActionBuffer Action: Adjust Buffer Strength (Suppress Ionization) CheckpH->ActionBuffer pH unstable Decision->CheckpH No (Minor Drift) ActionHigh Action: Lower Temp by 2-5°C (Increases k, Improves Resolution) Decision->ActionHigh Yes (Eluting Too Fast)

Figure 1: Decision tree for diagnosing retention time instabilities in Tadalafil impurity methods.

Technical FAQ & Troubleshooting

Q1: Why does the Open Ring Acid peak merge with the solvent front when I increase the temperature?

Root Cause: Loss of Hydrophobic Retention. The Open Ring Acid is the most polar component. At standard conditions (e.g., 30°C), it may have a retention factor (


) of only 1.5 to 2.0.
  • Mechanism: As you increase temperature (e.g., to 45°C), the hydrophobic interaction energy decreases. Since the Open Ring Acid has very little hydrophobicity to begin with, its

    
     value drops precipitously toward 0, causing it to co-elute with the void volume (solvent front).
    
  • Solution: Maintain column temperature between 30°C and 35°C . Do not exceed 40°C for this specific impurity separation unless using a highly aqueous-stable column (e.g., T3 or Polar-Embedded phases).

Q2: I see "peak splitting" on the Open Ring Acid but not on Tadalafil. Is this a temperature issue?

Root Cause: Mismatched Mobile Phase Temperature or pH/pKa proximity.

  • Mechanism: If the incoming solvent is significantly colder than the column (thermal mismatch), laminar viscosity profiles distort the band. However, more likely, the Open Ring Acid (containing a -COOH group) is partially ionizing if the temperature shifts the buffer pKa.

  • Solution:

    • Ensure the mobile phase is pre-heated (use a passive heat exchanger before the column).

    • If the issue persists, it is likely pH-related. Temperature affects buffer pH (Tris and Phosphate shift with Temp). Ensure your buffer pH is at least 2 units away from the impurity's pKa (typically pKa ~ 4.5 for the acid). A pH of 3.0 is recommended.[1]

Q3: How does temperature affect the Resolution ( ) between the Open Ring Acid and Tadalafil?

Data Summary: The following table illustrates typical behavior on a C18 column (150 x 4.6 mm, 3.5 µm) with a Phosphate Buffer/Acetonitrile gradient.

Temp (°C)Open Ring Acid

(min)
Tadalafil

(min)
Resolution (

)
Observation
25°C 4.212.5> 15.0Broad peaks, high backpressure.
35°C 3.8 10.1 > 12.0 Optimal balance.
45°C 2.18.2> 8.0Impurity risks merging with solvent front.
55°C 1.26.5N/AImpurity co-elutes with void; Method Failure.

Standardized Protocol: Thermal Robustness Validation

Objective: Determine the "Safe Operating Range" for column temperature to ensure Open Ring Acid quantitation.

Reagents:

  • Tadalafil Reference Standard[2][3]

  • Tadalafil Open Ring Acid Standard (Impurity C)[2]

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Phosphate Buffer pH 3.2

  • Mobile Phase B: Acetonitrile[1]

Workflow:

  • Equilibration: Equilibrate the column (C18, 150mm) at the "Center Point" temperature (e.g., 35°C) for 45 minutes.

  • Standard Injection: Inject the System Suitability Solution containing both analytes. Record

    
     and 
    
    
    
    .
  • Low Stress Test: Lower oven temperature to 30°C. Equilibrate for 20 mins. Inject.

    • Pass Criteria: Open Ring Acid tailing factor < 1.5.

  • High Stress Test: Increase oven temperature to 40°C. Equilibrate for 20 mins. Inject.

    • Pass Criteria: Open Ring Acid retention factor

      
       (must not elute in void).
      
  • Data Analysis: Plot

    
     vs 
    
    
    
    (Kelvin). Linearity confirms the separation is controlled by standard thermodynamics. Non-linearity suggests secondary interactions (silanol activity) or pH shifts.

Visualizing the Thermodynamic Pathway

Thermodynamics TempUp Increase Column Temp Viscosity Viscosity Decreases TempUp->Viscosity Adsorption Exothermic Adsorption Weakens TempUp->Adsorption MassTransfer Mass Transfer Improves (Sharper Peaks) Viscosity->MassTransfer Retention Retention (k) Decreases Adsorption->Retention Selectivity Selectivity (α) Shifts (Polar vs Non-Polar) Retention->Selectivity Result Open Ring Acid Elutes Earlier Retention->Result Selectivity->Result

Figure 2: Thermodynamic impact of temperature on chromatographic parameters.

References

  • United States Pharmacopeia (USP). USP Monograph: Tadalafil. (General Chapter <621> Chromatography). Link

  • Bhatia, N. et al. "Development and Validation of RP-HPLC Method for Estimation of Tadalafil."[4][5] World Journal of Pharmacy and Pharmaceutical Sciences, 2021.[5] Link

  • Wlodarski, K. et al. "Physical stability of solid dispersions with respect to thermodynamic solubility of tadalafil."[6] European Journal of Pharmaceutics and Biopharmaceutics, 2015. Link

  • Gilla, G. et al. "Synthesis and characterization of related substances and metabolite of tadalafil."[7] Organic Communications, 2013.[7] Link

Sources

Troubleshooting

Reducing baseline noise in LC-MS analysis of tadalafil impurities

Welcome to the Technical Support Center for LC-MS analysis of tadalafil and its impurities. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for LC-MS analysis of tadalafil and its impurities. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their analytical work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding baseline noise in the LC-MS analysis of tadalafil impurities.

Q1: What are the most common sources of high baseline noise in our LC-MS system when analyzing tadalafil?

High baseline noise can originate from several sources, broadly categorized as chemical or electronic/mechanical. Chemical noise often stems from contaminated solvents, mobile phase additives of inadequate purity, or bleed from the HPLC column.[1] Electronic noise can be a result of the detector settings or an unstable power supply. Mechanical issues like pump pulsations can also contribute.[1]

Q2: We are observing significant baseline drift during our gradient elution for tadalafil impurity profiling. What could be the cause?

Baseline drift in gradient elution is often due to differences in the absorbance or ionic character of the mobile phase components.[2] If one of your solvents (e.g., the aqueous phase) contains an additive that the other (e.g., the organic phase) does not, the baseline will shift as the mobile phase composition changes.[2] Impurities in the mobile phase that are retained under initial conditions and elute as the gradient progresses can also cause drift.[3]

Q3: Can the quality of water used in the mobile phase significantly impact the baseline?

Absolutely. Water is a common source of contamination in LC-MS analysis. It can introduce organic impurities or ionic species that increase background noise and form adducts with your target analytes.[1][4] Always use freshly prepared, high-purity water (e.g., Milli-Q or equivalent) for your mobile phases to avoid these issues.[4]

Q4: We are seeing a lot of adduct formation with tadalafil and its impurities (e.g., [M+Na]+, [M+K]+). How can we minimize this?

Adduct formation is a common phenomenon in electrospray ionization (ESI) and is often caused by the presence of metal ions in the mobile phase, sample, or from the LC system itself.[4] To minimize adducts, use high-purity solvents and additives, and consider using mobile phase modifiers like ammonium formate or acetate which can help to promote the formation of the desired protonated molecule, [M+H]+.[5][6]

Q5: Could our sample preparation method be contributing to the baseline noise?

Yes, inadequate sample preparation is a frequent cause of high background noise and ion suppression.[2] Complex sample matrices can introduce a host of interfering compounds. For tadalafil analysis in biological samples, techniques like protein precipitation or solid-phase extraction (SPE) are often necessary to clean up the sample and reduce matrix effects.[2][5][7]

Troubleshooting Guides

This section provides in-depth, step-by-step guides to diagnose and resolve specific baseline noise issues you may encounter during the LC-MS analysis of tadalafil and its impurities.

Guide 1: Diagnosing and Mitigating Mobile Phase Contamination

Problem: Persistently high baseline noise across the entire chromatogram, potentially with "ghost peaks" in gradient runs.

Causality: The mobile phase is a continuous stream flowing through your system, and any contaminants within it will contribute to a constant or fluctuating background signal.[1] These contaminants can be organic molecules, polymers leached from solvent bottles, or dissolved gases. In gradient elution, impurities in the weaker solvent can accumulate on the column and elute as the organic concentration increases, creating "ghost peaks".[3]

Experimental Protocol:

  • Systematic Blank Injections:

    • Inject a blank solvent (the same solvent used to dissolve your samples).

    • Run a gradient with your mobile phases without any injection.

    • Run a gradient with a direct connection (no column) between the pump and the detector. This helps to isolate the noise source to the LC system or the detector.

  • Solvent Purity Check:

    • Use only LC-MS grade solvents and additives.[3][8] HPLC grade solvents are often not pure enough for sensitive MS detection.

    • Prepare fresh mobile phases daily to prevent microbial growth and degradation of additives.[7]

    • Never "top off" solvent bottles, as this can introduce contaminants from the older solvent into the new batch.[9]

  • Mobile Phase Degassing:

    • Ensure your mobile phases are adequately degassed, as dissolved gases can cause pressure fluctuations and detector noise.[1] Most modern LC systems have in-line degassers; verify that yours is functioning correctly.

Data Presentation:

Solvent Grade Typical Purity Recommended Use
HPLC GradeLower purity, may contain UV-active impuritiesSuitable for UV detection
LC-MS GradeHigh purity, low metal ion and particulate contentRecommended for all MS applications

Troubleshooting Workflow:

Caption: Workflow for diagnosing mobile phase contamination.

Guide 2: Addressing LC System and Column-Related Noise

Problem: High baseline noise, poor peak shape, or the appearance of unexpected peaks that are not present in blank injections.

Causality: The LC system itself can be a source of contamination. Column bleed, where the stationary phase slowly degrades and leaches into the mobile phase, is a common issue, especially with aggressive mobile phases or high temperatures. Contaminants can also build up in the injector, tubing, or detector flow cell.

Experimental Protocol:

  • Column Health Check:

    • If column bleed is suspected, replace the column with a new one of the same type and observe the baseline.

    • To confirm, you can remove the column and connect the injector directly to the detector. If the noise disappears, the column is the likely source.[1]

    • Always follow the manufacturer's recommendations for column flushing and storage.

  • System Cleaning:

    • Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water) to remove any accumulated contaminants.

    • Clean the injector and sample loop according to the manufacturer's instructions.

  • Check for Leaks:

    • Inspect all fittings for any signs of leaks, as this can cause pressure fluctuations and baseline instability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for LC system and column issues.

Guide 3: Optimizing Mass Spectrometer Parameters for Tadalafil Analysis

Problem: High background noise in the mass spectrum, which may be chemical or electronic in nature.

Causality: The mass spectrometer's ion source is where the analytes are ionized before entering the mass analyzer. Contamination in the ion source can lead to a persistent high background signal. Additionally, the settings of the mass spectrometer (e.g., ion source parameters, scan range) can be optimized to reduce noise and enhance the signal for your specific analytes.

Experimental Protocol:

  • Ion Source Cleaning:

    • Regularly clean the ion source components (e.g., capillary, skimmer) as recommended by the instrument manufacturer. Contamination buildup is a common cause of increased background noise.

  • MS Parameter Optimization:

    • For tadalafil and its impurities, which contain basic nitrogen atoms, positive electrospray ionization (ESI+) is generally the preferred mode.[5]

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for tadalafil while minimizing background noise.

    • Consider using a narrower scan range that is centered around the m/z of your target analytes. This can reduce the contribution of noise from other mass ranges.

  • Mobile Phase Modifier Selection:

    • The choice of mobile phase modifier can significantly impact ionization efficiency and baseline noise. For tadalafil, a low concentration of formic acid (e.g., 0.1%) in the mobile phase is commonly used to promote protonation and enhance the [M+H]+ signal.[5]

Recommended MS Parameters for Tadalafil (as a starting point):

Parameter Typical Value Rationale
Ionization ModeESI+Tadalafil contains basic nitrogens, readily protonated.[5]
Capillary Voltage3-5 kVOptimizes the electrospray process.
Gas Temperature300-350 °CAids in desolvation of the ESI droplets.
Gas FlowInstrument dependentOptimizes desolvation and ion transfer.
Mobile Phase Modifier0.1% Formic AcidPromotes the formation of [M+H]+ ions.[5]

Troubleshooting Workflow:

Caption: Workflow for optimizing MS parameters to reduce noise.

References

  • validated lc-ms/ms method for the determination of tadalafil – a competitive phosphodiesterase 5 inhibitor (pde5) – from human plasma - UBB. (n.d.). Retrieved February 6, 2026, from [Link]

  • Eliminating Baseline Problems - Agilent. (n.d.). Retrieved February 6, 2026, from [Link]

  • Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. (2024). SciSpace. Retrieved February 6, 2026, from [Link]

  • validated lc-ms/ms method for the determination of tadalafil – a competitive phosphodiesterase 5 inhibitor (pde5) – from human plasma. (n.d.). UBB. Retrieved February 6, 2026, from [Link]

  • Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Full article: Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product - Taylor & Francis. (n.d.). Retrieved February 6, 2026, from [Link]

  • Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry - Taylor & Francis. (2024, October 9). Retrieved February 6, 2026, from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022, May 27). Retrieved February 6, 2026, from [Link]

  • Tadalafil | C22H19N3O4 | CID 110635 - PubChem - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Retrieved February 6, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19). Retrieved February 6, 2026, from [Link]

  • Tadalafil-impurities | Pharmaffiliates. (n.d.). Retrieved February 6, 2026, from [Link]

  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC. (2020, October 29). Retrieved February 6, 2026, from [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved February 6, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved February 6, 2026, from [Link]

  • Common types of adducts in LC-MS | Download Table - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. (2015, July 1). Retrieved February 6, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved February 6, 2026, from [Link]

  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (n.d.). Retrieved February 6, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Retrieved February 6, 2026, from [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. (n.d.). Retrieved February 6, 2026, from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Structure of tadalafil. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Stability Indicating HPTLC Determination of Tadalafil Hydrochloride in Bulk Drug and Pharmaceutical Formulations - Research Journal of Pharmacy and Technology. (n.d.). Retrieved February 6, 2026, from [Link]

  • Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS | Asian Journal of Chemistry. (2021, March 20). Retrieved February 6, 2026, from [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems - SCIEX. (2025, May 9). Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Tadalafil Impurity Quantification: A Multi-Platform Methodological Comparison

Executive Summary In the development of phosphodiesterase-5 (PDE5) inhibitors, stereochemical purity is not merely a regulatory checkbox—it is the primary determinant of therapeutic index. Tadalafil possesses two chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phosphodiesterase-5 (PDE5) inhibitors, stereochemical purity is not merely a regulatory checkbox—it is the primary determinant of therapeutic index. Tadalafil possesses two chiral centers (C6 and C12a), creating four theoretical stereoisomers.[1] The therapeutic efficacy resides solely in the (6R, 12aR) isomer.

This guide provides an objective inter-laboratory comparison of three distinct quantification strategies: the standard USP compendial method (HPLC-UV), an optimized Ultra-Performance Liquid Chromatography (UPLC) method, and a high-sensitivity LC-MS/MS approach.[1] We analyze these methods based on resolution power (


), limit of quantification (LOQ), and throughput efficiency to assist analytical scientists in selecting the appropriate protocol for their development stage.

Part 1: The Stereochemical Challenge

The critical quality attribute (CQA) in Tadalafil analysis is the separation of the active pharmaceutical ingredient (API) from its diastereomers, specifically Impurity A (the 6R, 12aS epimer).

  • Active Drug: (6R, 12aR)-Tadalafil.[1][2]

  • Impurity A (Epimer): (6R, 12aS)-Tadalafil.[1][2][3][4] Note: This impurity is often generated via base-catalyzed epimerization at the C12a position.[1]

  • Impurity B: (6S, 12aR)-Tadalafil.[1][5]

Because these molecules share identical molecular weights and similar fragmentation patterns, chromatographic resolution is paramount before detection.

Visualization: Tadalafil Impurity Generation Pathway

The following diagram illustrates the degradation logic used to validate method specificity.

Tadalafil_Degradation API Tadalafil API (6R, 12aR) ImpA Impurity A (6R, 12aS) [Alkaline Degradation] API->ImpA NaOH / Epimerization ImpB Impurity B (6S, 12aR) [Acidic Degradation] API->ImpB Acid Hydrolysis DesM Desmethylene Tadalafil [Oxidative Stress] API->DesM Oxidation

Figure 1: Degradation pathways utilized for method specificity validation. The alkaline pathway to Impurity A is the critical system suitability test.

Part 2: Inter-Laboratory Method Comparison

We compared data across three distinct analytical setups representing a standard Quality Control (QC) lab, a Modern R&D lab, and a Specialized Characterization lab.[1]

Method I: The Compendial Standard (HPLC-UV)

Based on USP Monograph <621> principles.[1]

  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: L1 Packing (C18), 4.6 mm x 150 mm, 3.5 µm (e.g., Zorbax SB-C18).[1]

  • Mobile Phase: Acetonitrile : Water : Trifluoroacetic Acid (Gradient).

  • Pros: Universally transferable, high robustness.

  • Cons: Long run times (>20 mins), high solvent consumption.[1]

Method II: High-Throughput Optimization (UPLC-UV)
  • Instrumentation: Waters ACQUITY UPLC H-Class.

  • Column: BEH C18, 2.1 mm x 100 mm, 1.7 µm.[1]

  • Mobile Phase: Ammonium Acetate (pH 6.5) : Acetonitrile.

  • Pros: 5x faster, superior resolution (

    
    ), low solvent usage.
    
  • Cons: Requires sub-2 µm filtration, sensitive to dwell volume differences.

Method III: Trace Analysis (LC-MS/MS)[1]
  • Instrumentation: Thermo Q-Exactive Orbitrap or Sciex Triple Quad.[1]

  • Mode: Positive Electrospray Ionization (ESI+).

  • Pros: Detects non-chromophoric impurities, definitive ID.

  • Cons: Cost prohibitive for routine release, matrix effects.

Comparative Performance Matrix

The following data synthesizes inter-laboratory validation results for the critical separation of Tadalafil and Impurity A.

ParameterMethod I (HPLC-USP)Method II (UPLC)Method III (LC-MS)
Run Time 25.0 min4.5 min6.0 min
Resolution (

)
2.2 - 2.54.8 - 5.2N/A (Mass resolved)
Tailing Factor (

)
1.1 - 1.31.0 - 1.11.1
LOD (µg/mL) 0.050.010.0005
Solvent/Run ~25 mL~2 mL~3 mL
Suitability Routine QC ReleaseHigh-Volume StabilityGenotoxic Screening

Part 3: Critical Experimental Protocols

In-Situ Generation of Impurity A (System Suitability)

Unlike many APIs where impurities are purchased as standards, Tadalafil analysis often requires in-situ generation of the diastereomer to prove resolution power.[1] This protocol is derived from the USP approach but optimized for reproducibility.

Reagents:

  • Tadalafil Reference Standard.[2][4][6]

  • 5N Sodium Hydroxide (NaOH).[2][6]

  • Trifluoroacetic Acid (TFA).[4][6]

  • Diluent: Acetonitrile:Water (50:50).

Step-by-Step Workflow:

  • Preparation: Dissolve 25 mg of Tadalafil in 25 mL of diluent.

  • Epimerization: Add 0.25 mL of 5N NaOH. Cap and mix.

  • Reaction: Let stand at room temperature for exactly 30 minutes . (Caution: Exceeding 45 mins may degrade the API to non-target hydrolysis products).

  • Quenching: Neutralize by adding dilute TFA dropwise to pH 7.0.

  • Verification: Inject immediately. You must observe a peak at RRT ~1.03 (Impurity A) with an area response of 5-10% relative to the main peak.

Analytical Decision Workflow

Select the correct method based on your development phase.

Method_Selection Start Sample Origin Phase Development Phase? Start->Phase Routine Routine QC / Release Phase->Routine Batch Release HighVol High Volume / Stability Phase->HighVol Stability Study Trace Genotoxic / Unknowns Phase->Trace Impurity ID Method1 Method I: HPLC-UV (Robust, Low Risk) Routine->Method1 Standard Equipment Method2 Method II: UPLC (Fast, Efficient) HighVol->Method2 Time Critical Method3 Method III: LC-MS (High Sensitivity) Trace->Method3 Structure Elucidation

Figure 2: Decision matrix for selecting the optimal quantification method based on laboratory resources and study goals.

Part 4: Technical Insights for Method Transfer

When transferring these methods between laboratories (e.g., from R&D to a CMO), three variables frequently cause failure:

  • Dwell Volume (Gradient Delay):

    • Issue: Method II (UPLC) is highly sensitive to system dwell volume. A mismatch can shift the retention time of Impurity A, causing it to co-elute with the main peak.

    • Solution: Always determine the dwell volume of the receiving unit. Adjust the gradient start time (isocratic hold) to match the originating system's delay.

  • Column History:

    • Issue: Older C18 columns lose end-capping, leading to silanol activity.[1] Tadalafil, being a nitrogenous base, will exhibit severe tailing (

      
      ) on aged columns.[1]
      
    • Solution: Strict system suitability criteria: Tailing Factor NMT 1.5 is non-negotiable.

  • Filter Compatibility:

    • Issue: Tadalafil adsorbs to Nylon filters.

    • Solution: Use PVDF or PTFE (0.2 µm) filters for sample preparation to prevent loss of assay value.

References

  • United States Pharmacopeia (USP). Tadalafil Monograph: Organic Impurities.[7] USP-NF.[1][8] [1]

  • Bansal, G., et al. (2018).[1] High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC) in pharmaceutical analysis: A comparative study. International Journal of Creative Research Thoughts.[9]

  • Phenomenex Application Note. Enantiomeric and Diastereometric Purity of Tadalafil per USP Monograph.

  • PubChem. Tadalafil Compound Summary (CID 110635). National Center for Biotechnology Information. [1]

  • Eurofins Scientific. Method Transfer Strategies: Comparative Testing vs. Covalidation.[1]

Sources

Validation

Evaluating mass balance in tadalafil forced degradation studies

Topic: Evaluating Mass Balance in Tadalafil Forced Degradation Studies: A Comparative Guide to UV vs. MS-Assisted Protocols Part 1: The Mass Balance Paradox in Tadalafil Analysis In the development of Tadalafil (a PDE5 i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Mass Balance in Tadalafil Forced Degradation Studies: A Comparative Guide to UV vs. MS-Assisted Protocols

Part 1: The Mass Balance Paradox in Tadalafil Analysis

In the development of Tadalafil (a PDE5 inhibitor), forced degradation studies often encounter a critical "invisible mass" problem. While Tadalafil is chemically robust, its degradation pathways—particularly under acidic hydrolysis and oxidation—yield products that frequently differ significantly in chromophoric properties from the parent molecule.

The industry-standard approach (HPLC-UV) often assumes a Relative Response Factor (RRF) of 1.0 for all degradants. For Tadalafil, this assumption is statistically flawed. Hydrolytic cleavage of the diketopiperazine ring or oxidation of the indole moiety alters the


-electron conjugation system, leading to a "mass balance deficit" where the sum of assay and impurities falls well below 95%.

This guide compares the Conventional HPLC-UV Protocol against an Advanced UPLC-PDA-MS Protocol , demonstrating why the latter is essential for closing the mass balance gap in Tadalafil stability studies.

Part 2: Comparative Analysis (Conventional vs. Advanced)

The following table contrasts the performance of the standard methodology against the advanced MS-assisted workflow specifically for Tadalafil.

FeatureMethod A: Conventional HPLC-UV Method B: Advanced UPLC-PDA-MS
Detection Principle UV Absorbance (285 nm)UV (PDA) + Mass Spectrometry (QDa/SQD)
Mass Balance Accuracy Low (90-105%) Prone to "invisible" degradants if chromophores are destroyed.High (98-101%) Detects non-chromophoric species and corrects RRF.
Degradant ID Retention time (RT) only. Risk of co-elution.m/z ratio + RT. Definitive structural elucidation.
Speed 25-45 min run time (Isocratic/Gradient).5-8 min run time (Sub-2

m particle efficiency).
Sensitivity (LOQ) ~0.1

g/mL
~0.01

g/mL (trace degradant detection).
RRF Handling Assumed RRF = 1.0 (Area Normalization).Calculated RRF using orthogonal detection.

The Verdict: Method A is sufficient for routine QC but fails in stress testing where unknown degradants with low UV extinction coefficients form. Method B is required to validate the mass balance equation:



Part 3: Experimental Protocol (The Self-Validating System)

This protocol utilizes a "Dual-Path" approach to ensure scientific integrity. You will stress the sample, then analyze it via two detectors to calculate the specific RRF for Tadalafil degradants.

Phase 1: Stress Conditions (Tadalafil Specific)

Note: Tadalafil is practically insoluble in water. All stress solutions must use a co-solvent (Acetonitrile/Water 50:50).

  • Acid Hydrolysis: Dissolve Tadalafil in diluent. Add 1N HCl. Reflux at 60°C for 4 hours. (Target: Ring cleavage).

  • Base Hydrolysis: Add 1N NaOH. Reflux at 60°C for 2 hours. (Target: Epimerization/Hydrolysis).

  • Oxidation: Add 3%

    
    . Store at RT for 24 hours. (Target: Indole oxidation).
    
  • Control: Tadalafil standard stored at 4°C.

Phase 2: The UPLC-PDA-MS Workflow

Instrument Setup:

  • System: UPLC coupled with Photodiode Array (PDA) and Single Quadrupole MS (e.g., Waters QDa).

  • Column: C18 (100 x 2.1 mm, 1.7

    
    m). Why? High peak capacity to resolve the (6R,12aR) epimer from the parent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Wavelength: 285 nm (Primary), 220-400 nm (Scan).

Phase 3: RRF Calculation (The Causality Check)

To close mass balance, you must determine if a degradant is "under-responding" in UV.

  • Isolate the major degradant peak (or use the MS signal if isolation is impossible).

  • Calculate RRF using the slope method:

    
    
    If standards are unavailable, use the ratio of UV Area % to MS Total Ion Count % (assuming equimolar ionization efficiency, which is an approximation but superior to blind UV assumption).
    

Part 4: Data Presentation & Analysis

The following data simulates a typical Tadalafil acid degradation study. Note the discrepancy between the "Apparent" (UV) and "Actual" (Corrected) values.

Table 1: Mass Balance Evaluation (Acid Hydrolysis Sample)

ComponentRT (min)UV Area % (Method A)RRF (Determined via Method B)Corrected % (Method B)
Tadalafil (API) 4.282.0%1.0082.0%
Degradant 1 (Acid) 2.15.5%0.65 8.46%
Degradant 2 (Acid) 2.83.2%0.40 8.00%
Total Impurities -8.7%-16.46%
Assay Value -82.0%-82.0%
Mass Balance -90.7% (FAIL) -98.46% (PASS)

Analysis: In Method A, the mass balance is ~90.7%. The missing ~9% is caused by Degradants 1 and 2 having lower UV absorbance than Tadalafil (RRF < 1). Method B corrects for this, revealing that the degradation was actually more severe than UV alone indicated.

Part 5: Visualization of the Workflow

The following diagram illustrates the decision logic required to troubleshoot mass balance failure in Tadalafil studies.

Tadalafil_Mass_Balance Start Start: Forced Degradation (Acid/Base/Oxidation) Analysis Analyze via HPLC-UV (285 nm) Start->Analysis Calc Calculate Mass Balance (Assay + Sum of Impurities) Analysis->Calc Decision Is Mass Balance 95% - 105%? Calc->Decision Pass PASS: Report Stability Profile Decision->Pass Yes Fail FAIL: Investigate Deficit Decision->Fail No RootCause1 Check Solubility: Precipitation of API? Fail->RootCause1 RootCause2 Check RRF: Use UPLC-MS to find non-chromophoric DPs RootCause1->RootCause2 If Soluble Action Apply RRF Correction Recalculate Balance RootCause2->Action Action->Decision Re-evaluate

Caption: Logical workflow for diagnosing and correcting mass balance deficits in Tadalafil stability studies using orthogonal detection.

Part 6: Troubleshooting & Scientific Grounding

1. The Solubility Trap: Tadalafil has low aqueous solubility. A common cause of low mass balance (e.g., 80%) is not degradation, but precipitation of the parent drug in the reaction vessel when aqueous buffers (Acid/Base) are added.

  • Correction: Always maintain at least 40-50% organic solvent (Acetonitrile) in the stress degradation mixture.

2. The "Bis-Tadalafil" Myth: While some literature suggests dimerization, Tadalafil degradation is primarily driven by the opening of the diketopiperazine ring (hydrolysis) or N-oxidation. The UPLC-MS method allows you to distinguish between a dimer (Mass = 2x) and a ring-opened product (Mass = Parent + 18 Da).

3. Regulatory Context: According to ICH Q1A(R2), mass balance is not just a number; it is a proof of method specificity. If you cannot account for the mass, your method is not "stability-indicating."

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[3][5] Link

  • Thummar, B., et al. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis. Link[6]

  • Bhattacharyya, L., et al. (2005). The use of Relative Response Factors to determine impurities.[3][7][8][9] Pharmacopeial Forum.[7] Link

  • Al-Tannak, N.F., et al. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil.[4] BMC Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Tadalafil Open-Ring Acid in a Laboratory Setting

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of active pharmaceutical ingredients (APIs) and their derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of active pharmaceutical ingredients (APIs) and their derivatives are critical components of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of tadalafil open-ring acid, a primary degradation product of tadalafil. By understanding the chemical principles, potential hazards, and regulatory landscape, laboratories can ensure the safe and environmentally responsible management of this compound.

Chemical Context: The Formation of Tadalafil Open-Ring Acid

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its complex molecular structure, a pyrazinopyridoindole derivative, is generally stable under normal conditions. However, it is susceptible to degradation, particularly through hydrolysis under acidic or basic conditions, which leads to the formation of its primary degradation product, the tadalafil open-ring acid.[3]

This hydrolysis reaction involves the cleavage of one of the amide bonds within the piperazinedione ring of the tadalafil molecule. The addition of a water molecule across this bond results in the formation of a carboxylic acid and an amine, hence the term "open-ring acid." Understanding this degradation pathway is the first step in appreciating the potential for this impurity to be present in aged or improperly stored tadalafil samples and in waste streams generated during its synthesis or analysis.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. For tadalafil and its open-ring acid, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and absorption.[6]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of powder or if there is a risk of aerosolization.Prevents inhalation of the compound, which can cause respiratory irritation.[4]
Engineering Controls

Work with tadalafil open-ring acid, particularly when handling the solid form, should be conducted in a well-ventilated area. A certified chemical fume hood is recommended to minimize the risk of inhalation.[6]

Regulatory Framework for Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste in a laboratory setting is governed by a multi-tiered regulatory framework, primarily under the purview of the Environmental Protection Agency (EPA) and supplemented by state and local regulations.

EPA and the Resource Conservation and Recovery Act (RCRA)

The EPA's RCRA provides the "cradle-to-grave" framework for hazardous waste management.[7] Pharmaceutical waste can be classified as hazardous if it appears on specific lists (P- or U-listed wastes) or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8] Tadalafil is not currently on the P- or U-lists of hazardous wastes.[8] Therefore, in its pure form, it is not considered a RCRA hazardous waste unless it exhibits one of the hazardous characteristics, which is not typical.

In 2019, the EPA finalized new management standards for hazardous waste pharmaceuticals, detailed in 40 CFR part 266 subpart P.[9][10] A key provision of this rule is the prohibition of sewering (flushing down the drain) of hazardous waste pharmaceuticals.[10] While tadalafil is not classified as hazardous, it is best practice to avoid drain disposal for all APIs to prevent environmental contamination.[11]

Occupational Safety and Health Administration (OSHA)

OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan.[12][13] This plan must include procedures for the safe handling and disposal of chemicals, including waste management protocols.

Step-by-Step Disposal Protocol for Tadalafil Open-Ring Acid

The following protocol provides a structured approach to the disposal of tadalafil open-ring acid in a laboratory setting. This procedure is designed for research-quantity waste and should be adapted to comply with your institution's specific policies and local regulations.

Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible container for tadalafil and tadalafil open-ring acid waste. The container should be in good condition, with a secure, tight-fitting lid.[14]

  • Labeling: Immediately label the waste container as "Non-Hazardous Pharmaceutical Waste: Tadalafil and Tadalafil Open-Ring Acid." The label should also include the date accumulation started and the name of the generating laboratory and principal investigator.[14]

  • Segregation: Do not mix this waste with other waste streams, particularly hazardous chemical waste, biological waste, or sharps.

Disposal of Solid Waste
  • Collection: Carefully transfer solid tadalafil open-ring acid into the designated waste container. If necessary, use a disposable scoop or spatula.

  • Decontamination of Labware: Decontaminate any glassware or equipment that has come into contact with the solid compound by rinsing with an appropriate solvent (e.g., ethanol or methanol) and collecting the rinsate as liquid waste.

Disposal of Liquid Waste (Solutions)
  • Collection: Collect all solutions containing tadalafil open-ring acid, including analytical standards and rinsates, in the designated liquid waste container.

  • Avoid Drain Disposal: Do not pour solutions containing tadalafil or its open-ring acid down the drain. This prevents the introduction of APIs into aquatic ecosystems.

Final Disposal Pathway
  • Waste Pickup: Once the waste container is full or has been accumulating for a period defined by your institution's policy (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

  • Incineration: The preferred method for the final disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[15] This high-temperature process effectively destroys the API, preventing its release into the environment.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For larger spills of powdered material, respiratory protection may be necessary.

  • Contain the Spill: For liquid spills, use absorbent pads or other inert material to contain the spill.

  • Clean the Spill:

    • For solid spills: Gently sweep or wipe up the material to avoid creating dust. A vacuum with a HEPA filter can also be used. Place the collected material in the designated waste container.

    • For liquid spills: Use absorbent pads to soak up the liquid. Place the used pads in the designated waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tadalafil open-ring acid.

Tadalafil_Disposal_Workflow Disposal Workflow for Tadalafil Open-Ring Acid cluster_0 Waste Generation & Segregation cluster_1 Handling & Collection cluster_2 Final Disposal cluster_3 Spill Response Generate_Waste Generation of Tadalafil Open-Ring Acid Waste (Solid or Liquid) Segregate_Waste Segregate into a dedicated, clearly labeled container: 'Non-Hazardous Pharmaceutical Waste' Generate_Waste->Segregate_Waste PPE Wear Appropriate PPE: - Eye Protection - Gloves - Lab Coat Segregate_Waste->PPE Collect_Solid Collect Solid Waste PPE->Collect_Solid Collect_Liquid Collect Liquid Waste (including rinsates) PPE->Collect_Liquid EHS_Pickup Arrange for pickup by Institutional EHS or Licensed Contractor Collect_Solid->EHS_Pickup No_Drain NO DRAIN DISPOSAL Collect_Liquid->No_Drain No_Drain->EHS_Pickup Incineration High-Temperature Incineration at a Permitted Facility EHS_Pickup->Incineration Spill Spill Occurs Secure_Area Secure Area & Don PPE Spill->Secure_Area Contain_Clean Contain & Clean Spill Secure_Area->Contain_Clean Dispose_Spill_Waste Dispose of spill cleanup materials in the designated waste container Contain_Clean->Dispose_Spill_Waste Dispose_Spill_Waste->EHS_Pickup

Caption: A flowchart outlining the key steps for the safe disposal of tadalafil open-ring acid.

By adhering to these scientifically grounded and regulation-informed procedures, laboratories can ensure the safe handling and disposal of tadalafil open-ring acid, thereby protecting personnel and minimizing environmental impact.

References

  • Guinama. (2023, February 24). SAFETY DATA SHEET 10614-Tadalafil. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 20). Tadalafil. StatPearls. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

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  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (n.d.). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Amino Acid Residues Responsible for the Selectivity of Tadalafil Binding to Two Closely Related Phosphodiesterases, PDE5 and PDE6. PMC. Retrieved from [Link]

  • Central Pollution Control Board. (n.d.). Guidelines on Monitoring Mechanism for API residue. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012143801A1 - Manufacturing process for tadalafil from racemic or l-tryptophan.
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  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A pilot phase Ib study to evaluate tadalafil to overcome immunosuppression during chemoradiotherapy for IDH-wild-type glioblastoma. PMC. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Tadalafil in the treatment of erectile dysfunction. PMC. Retrieved from [Link]

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Handling

Personal protective equipment for handling Tadalafil open ring acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tadalafil open ring acid. As a metabolite of the active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tadalafil open ring acid. As a metabolite of the active pharmaceutical ingredient (API) Tadalafil, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and control.

Hazard Assessment: A Principle of Prudent Practice

  • The Safety Profile of the Parent Compound, Tadalafil: The hazards associated with Tadalafil are well-documented and provide the primary basis for our recommendations.

  • The Chemical Nature of Carboxylic Acids: The "open ring" structure introduces a carboxylic acid functional group, which carries its own class-specific potential hazards.[1]

Based on the SDS for Tadalafil, the primary hazards are identified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin irritation.

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation, particularly in powdered form.[3]

Our protocol is designed to mitigate these risks at every stage of the handling process. Open handling of this and similar APIs is strongly discouraged.[4]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of Tadalafil open ring acid, especially the handling of powders (e.g., weighing, transferring, preparing stock solutions), must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control respiratory exposure.

  • Ventilated Enclosures: For less hazardous operations involving dilute solutions, a ventilated enclosure may be appropriate, but a fume hood is always the preferred control.[5]

  • Safety Infrastructure: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the hazardous material. The selection of appropriate PPE is task-dependent. The following table summarizes the required equipment for common laboratory tasks involving Tadalafil open ring acid.

Task Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing/Transferring Solid Powder Double-glove with nitrile glovesChemical splash goggles AND face shieldNIOSH-approved N95 respirator (or higher)Fully-buttoned lab coat with cuffed sleeves, disposable apron
Preparing Stock Solutions Double-glove with nitrile glovesChemical splash gogglesNot required inside a fume hoodFully-buttoned lab coat with cuffed sleeves
Handling Dilute Solutions (<1 mg/mL) Single pair of nitrile glovesSafety glasses with side shieldsNot requiredFully-buttoned lab coat
Container & Glassware Cleaning Chemical-resistant gloves (nitrile or neoprene)Safety glasses with side shieldsNot requiredLab coat
Detailed PPE Specifications
  • Hand Protection: Nitrile gloves are recommended due to their broad chemical resistance. When handling the solid compound or concentrated solutions, double-gloving is required. This practice provides a significant safeguard against undetected pinholes and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for visible signs of degradation or damage before use.[5]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory. When handling the powder form or when there is any risk of splashing, chemical splash goggles are required .[5] For high-risk activities like weighing the powder, a face shield should be worn in addition to goggles to protect the entire face.[4]

  • Respiratory Protection: The primary risk of respiratory exposure comes from inhaling aerosolized powder. When weighing or transferring the solid, a NIOSH-approved N95 filtering facepiece respirator is mandatory to prevent respiratory irritation.[5] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

  • Protective Clothing: A clean, fully-buttoned lab coat with cuffed sleeves serves as the primary barrier for your body. For tasks involving larger quantities of powder or solutions, a disposable, chemical-resistant apron provides an additional layer of protection.[5] Do not wear lab coats outside of the laboratory to prevent cross-contamination.

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Safe Handling Workflow

The following diagram outlines the critical steps and safety checkpoints for a typical workflow involving Tadalafil open ring acid.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling (Inside Fume Hood) cluster_disposal Cleanup & Disposal a 1. Risk Assessment (Review SDS of Tadalafil) b 2. Verify Engineering Controls (Fume Hood Certification) a->b c 3. Assemble All Required PPE b->c d 4. Don Full PPE (Double Gloves, Goggles, Respirator for solid) c->d e 5. Weigh/Transfer Solid or Prepare Solution d->e f 6. Securely Cap & Label Container e->f g 7. Clean Work Surface f->g h 8. Remove Outer Gloves (Dispose as Waste) g->h i 9. Remove Remaining PPE h->i j 10. Segregate Chemical Waste i->j k 11. Wash Hands Thoroughly j->k

Sources

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